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3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate Documentation Hub

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  • Product: 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate
  • CAS: 1018128-03-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate: A Comprehensive Technical Guide

Executive Summary The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. Specifically, 4-chloroquinoline-3-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. Specifically, 4-chloroquinoline-3-carboxylate derivatives serve as highly versatile electrophilic intermediates. The title compound, 3-ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (CAS: 1018128-03-4)[1], features orthogonal ester functionalities at the C3 and C6 positions, allowing for regioselective downstream functionalization. This whitepaper details the causal logic, self-validating experimental protocols, and analytical characterization required to synthesize this critical intermediate via a modified Gould-Jacobs sequence[2][3].

Retrosynthetic Analysis & Chemical Logic

The construction of the 4-chloroquinoline core relies on a robust, three-step sequence designed to build the bicyclic system from acyclic precursors.

  • Condensation : The sequence initiates with the nucleophilic attack of methyl 4-aminobenzoate on the electron-deficient enol ether of diethyl ethoxymethylenemalonate (EMME)[4]. This step is entropically driven by the elimination of ethanol, forming a stable anilidomethylenemalonate (enamine) intermediate.

  • Thermal Electrocyclization (Gould-Jacobs) : The enamine undergoes a high-temperature 6π-electron electrocyclization[5]. Because the activation energy for this cyclization is exceptionally high, a high-boiling inert solvent like diphenyl ether (Dowtherm A) is required to reach temperatures of ~250 °C[3]. The cyclization is followed by the elimination of a second molecule of ethanol to yield the 4-hydroxyquinoline core (which exists predominantly in its 4-oxo tautomeric form).

  • Chlorination : The 4-hydroxy/4-oxo moiety is converted to a 4-chloro leaving group using phosphorus oxychloride (POCl₃)[2]. This proceeds via a Vilsmeier-Haack-type mechanism where the oxygen attacks the electrophilic phosphorus, forming a transient phosphorodichloridate intermediate that is subsequently displaced by a chloride ion[6].

G A Methyl 4-aminobenzoate + EMME B Enamine Intermediate (Condensation) A->B 100-130 °C - EtOH C 4-Hydroxyquinoline Derivative (Gould-Jacobs Cyclization) B->C Diphenyl ether, 250 °C Electrocyclization D 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (Chlorination) C->D POCl3, 100-120 °C Vilsmeier-type

Synthetic workflow for 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, it is critical to implement in-process controls to ensure each step validates itself before proceeding. The following protocols are engineered for reproducibility and high yield.

Step 1: Synthesis of the Enamine Intermediate
  • Causality : Neat heating or minimal solvent usage maximizes the collision frequency between the aniline and EMME. Continuous removal of the ethanol byproduct drives the equilibrium forward via Le Chatelier's principle.

  • Protocol :

    • Charge a round-bottom flask with methyl 4-aminobenzoate (1.0 equiv) and EMME (1.1 equiv).

    • Heat the neat mixture to 120 °C under a distillation head to continuously remove the ethanol byproduct[5].

    • Validation : Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete (typically 2-4 hours) when the primary amine spot disappears. The intermediate solidifies upon cooling to room temperature.

Step 2: Gould-Jacobs Thermal Cyclization
  • Causality : The 250 °C temperature is non-negotiable for the 6π-electrocyclization. Diphenyl ether provides the necessary thermal mass and stability without participating in the reaction[4].

  • Protocol :

    • Dissolve the crude enamine in 10 volumes of diphenyl ether.

    • Heat the solution vigorously to 250–260 °C for 1 hour[4].

    • Validation : The reaction mixture will darken significantly. Completion is indicated by the cessation of ethanol evolution.

    • Cool the mixture to 50 °C and precipitate the product by adding an excess of hexanes.

    • Filter and wash the solid thoroughly with hexanes to remove residual diphenyl ether, yielding 3-ethyl 6-methyl 4-hydroxyquinoline-3,6-dicarboxylate.

Step 3: Vilsmeier-Type Chlorination
  • Causality : POCl₃ acts as both the chlorinating agent and the solvent. The reaction must be kept strictly anhydrous to prevent the hydrolysis of the POCl₃ and the subsequent degradation of the product[6].

  • Protocol :

    • Suspend the 4-hydroxyquinoline intermediate in neat POCl₃ (5-10 equiv)[6].

    • Heat the mixture to 100–120 °C for 2 hours under an inert argon atmosphere[2].

    • Validation : The suspension will become a homogeneous dark solution as the polar 4-oxo tautomer is converted to the highly lipophilic 4-chloroquinoline.

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the excess POCl₃.

    • Critical Workup : Quench the residue by pouring it slowly onto crushed ice. Neutralize carefully with saturated aqueous NaHCO₃ to pH 7-8.

    • Extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify via flash chromatography to isolate the final product[2].

G HQ 4-Hydroxyquinoline Tautomer PO O-Phosphorylation (POCl3 Attack) HQ->PO Electrophilic P IM Phosphorodichloridate Intermediate PO->IM - HCl CL Nucleophilic Attack by Chloride Ion IM->CL Cl- displacement CQ 4-Chloroquinoline Product CL->CQ - PO2Cl2-

Mechanistic pathway of the Vilsmeier-Haack-type chlorination using POCl3.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized 3-ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (Molecular Formula: C₁₄H₁₂ClNO₄, MW: 293.70 g/mol )[7] must be rigorously characterized. The table below outlines the expected quantitative spectral data.

Analytical TechniqueParameter / ShiftAssignment / Rationale
¹H NMR (400 MHz, CDCl₃) δ 9.20 (s, 1H)H-2 of the quinoline ring; highly deshielded by the adjacent nitrogen and C3 ester.
δ 8.95 (d, J = 2.0 Hz, 1H)H-5; deshielded by the C4-Cl and C6-ester.
δ 8.35 (dd, J = 8.8, 2.0 Hz, 1H)H-7; ortho-coupling to H-8, meta-coupling to H-5.
δ 8.15 (d, J = 8.8 Hz, 1H)H-8; adjacent to the quinoline nitrogen.
δ 4.50 (q, J = 7.1 Hz, 2H)-CH₂- of the C3 ethyl ester.
δ 4.00 (s, 3H)-CH₃ of the C6 methyl ester.
δ 1.45 (t, J = 7.1 Hz, 3H)-CH₃ of the C3 ethyl ester.
¹³C NMR (100 MHz, CDCl₃) δ ~165.0, 164.5Carbonyl carbons of the C3 and C6 esters.
δ ~150.0C-2 of the quinoline ring.
δ ~143.0C-4 (bearing the chlorine atom).
HRMS (ESI-TOF) m/z 294.0528[M+H]⁺ calculated for C₁₄H₁₃ClNO₄⁺ (Isotopic pattern must show 3:1 ratio for ³⁵Cl:³⁷Cl).
FT-IR (ATR) 1720, 1735 cm⁻¹Strong C=O stretching frequencies for the two ester groups.

Troubleshooting & Optimization

  • Incomplete Cyclization : If the Gould-Jacobs cyclization stalls, it is almost exclusively due to insufficient thermal energy. Ensure the heating mantle and solvent (diphenyl ether) are genuinely reaching 250 °C. Lower boiling solvents (like decalin) will not provide the necessary thermal activation to overcome the 6π-electrocyclization barrier[3].

  • Hydrolysis During Workup : The C4-chlorine atom is highly activated toward nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing C3 ester and the quinoline nitrogen. If the POCl₃ quench is allowed to exotherm, or if the pH is pushed above 9, the product will rapidly revert to the 4-hydroxy derivative[6]. Always quench on ice and maintain strict temperature control (< 5 °C) during neutralization.

References

  • [1] 3-ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate - C14H12ClNO4 | CSSS00020615064, Chem-Space. 1

  • [2] Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials - PMC, National Institutes of Health (NIH).2

  • [7] 1018128-03-4 | 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate, BLD Pharm. 7

  • [4] Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - MDPI, MDPI. 4

  • [6] Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline, Benchchem. 6

  • [3] Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC, National Institutes of Health (NIH). 3

  • [5] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis, Benchchem. 5

Sources

Exploratory

The 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate Scaffold: Mechanistic Utility and Synthetic Workflows in Targeted Kinase Inhibitor Development

Executive Summary In the landscape of modern medicinal chemistry, the quinoline nucleus remains a profoundly privileged scaffold, serving as the structural backbone for numerous FDA-approved kinase inhibitors, antimalari...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quinoline nucleus remains a profoundly privileged scaffold, serving as the structural backbone for numerous FDA-approved kinase inhibitors, antimalarials, and topoisomerase poisons. Among the most versatile building blocks for constructing these complex pharmacophores is 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate .

This whitepaper provides an in-depth technical analysis of this specific compound. By dissecting its physicochemical properties, the causality behind its reactivity, and field-proven synthetic protocols, this guide serves as a comprehensive resource for drug development professionals engineering next-generation targeted therapies.

Physicochemical Profiling & Structural Analysis

Accurate physicochemical data is the foundation of any robust synthetic campaign. The dual-ester functionalization of this 4-chloroquinoline derivative provides unique solubility profiles and orthogonal reaction vectors.

PropertyValue
Compound Name 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate
CAS Number 1018128-03-4[1]
Molecular Weight 293.70 g/mol
Molecular Formula C14H12ClNO4[2]
SMILES CCOC(=O)C1=C(Cl)C2=CC(=CC=C2N=C1)C(=O)OC
Core Scaffold 4-Chloroquinoline
Key Functional Groups C4-Chloride, C3-Ethyl Ester, C6-Methyl Ester

Mechanistic Utility in Medicinal Chemistry

As a Senior Application Scientist, it is critical to understand why a building block behaves the way it does, rather than just knowing how to use it. The utility of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate is driven by two primary structural features:

A. The C4-Position: Hyper-Activated SNAr Susceptibility

The chlorine atom at the C4 position is not a standard aryl halide; it is highly activated for Nucleophilic Aromatic Substitution (SNAr). The causality behind this reactivity lies in the electronic landscape of the quinoline ring. The endocyclic nitrogen atom acts as a powerful electron-withdrawing group via resonance, depleting electron density at the C2 and C4 positions.

Furthermore, the presence of the C3-ethyl ester acts as a secondary, synergistic electron-withdrawing group. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, making the C4-carbon exceptionally electrophilic. Consequently, SNAr reactions with anilines or aliphatic amines proceed under much milder conditions than unactivated systems, yielding 4-aminoquinoline derivatives that are classic hinge-binding motifs for kinases like PI3K, mTOR, and VEGFR [3].

B. Orthogonal and Dual Ester Functionalization

The presence of both a 3-ethyl ester and a 6-methyl ester allows for strategic downstream functionalization. While both are susceptible to alkaline hydrolysis (saponification), their differing steric environments can be exploited. Typically, these esters are hydrolyzed to their corresponding dicarboxylic acids, which are then subjected to amide coupling to fine-tune the pharmacokinetic properties and target-binding affinity of the final drug candidate [4].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales for every reagent choice.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

This protocol details the coupling of the 4-chloroquinoline core with a substituted aniline to form a kinase inhibitor intermediate [5].

  • Step 1: Substrate Solvation and Activation. Dissolve 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (1.0 eq) in anhydrous 1,4-dioxane (0.2 M). Causality: The choice of 1,4-dioxane over DMF minimizes the risk of dimethylamine impurities (a degradation product of DMF at high temperatures) acting as competing nucleophiles.

  • Step 2: Nucleophile and Base Addition. Add the substituted aniline (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA is selected due to its steric bulk, which prevents it from participating in the SNAr reaction while efficiently scavenging the generated HCl, thereby preventing the protonation and deactivation of the aniline nucleophile[6].

  • Step 3: Thermal Cycling. Heat the reaction mixture to 90–100 °C under an inert argon atmosphere for 12–18 hours.

  • Step 4: Self-Validation (In-Process Control). Monitor reaction progression via UPLC-MS. The reaction is complete when the starting material peak (m/z[M+H]+ 294.7) is consumed. The distinct isotopic pattern of the starting chlorine atom (3:1 ratio for 35Cl:37Cl) will disappear in the product mass spectrum, serving as a definitive, self-validating proof of chlorine displacement.

Protocol 2: Global Saponification of C3/C6 Esters
  • Step 1: Biphasic Solvation. Suspend the intermediate from Protocol 1 in a 3:1:1 mixture of THF:MeOH:H2O. Causality: This specific solvent ratio ensures that both the lipophilic quinoline core and the inorganic base remain in a homogenous solution, preventing biphasic reaction stalling.

  • Step 2: Base Introduction. Add Lithium Hydroxide monohydrate (LiOH·H2O, 4.0 eq). Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates with the ester carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. It also provides a milder pH profile that protects sensitive functional groups on the aniline moiety.

  • Step 3: Acidic Workup and Precipitation. Once TLC indicates complete consumption of the ester, cool the mixture to 0 °C and carefully acidify to pH 3-4 using 1M HCl. The target dicarboxylic acid will precipitate out of the aqueous layer. Filter and wash with cold water to yield the pure product, validating the success of the deprotection through a visible phase transition.

Visualizations: Synthetic Workflows and Signaling Pathways

SyntheticWorkflow Start 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (Starting Material) SNAr Step 1: SNAr Reaction (Aniline, DIPEA, 1,4-Dioxane, 90°C) Start->SNAr Intermediate 4-(Arylamino)quinoline-3,6-dicarboxylate (Intermediate) SNAr->Intermediate Hydrolysis Step 2: Saponification (LiOH, THF/H2O, RT) Intermediate->Hydrolysis Final 4-(Arylamino)quinoline-3,6-dicarboxylic acid (Kinase Inhibitor Precursor) Hydrolysis->Final

Figure 1: Synthetic workflow from 4-chloroquinoline to kinase inhibitor precursor.

PI3KmTORPathway Inhibitor Quinoline-Based Dual Inhibitor PI3K PI3K Inhibitor->PI3K ATP-competitive inhibition mTOR mTORC1 / mTORC2 Inhibitor->mTOR ATP-competitive inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K AKT AKT PI3K->AKT AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Figure 2: PI3K/mTOR signaling pathway targeted by 4-aminoquinoline dual inhibitors.

References

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy Source: RSC Advances, 2017, Royal Society of Chemistry. URL:[Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Source: Journal of Medicinal Chemistry, 2019, American Chemical Society. URL:[Link]

  • Identification of new oxospiro chromane quinoline-carboxylate antimalarials that arrest parasite growth at ring stage Source: Journal of Biomolecular Structure and Dynamics, 2023, Taylor & Francis. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Quinoline-Dicarboxylates

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted quinoline-dicarboxylates represent a pivotal class of heterocyclic compounds with broad pharmacological relevance, including applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted quinoline-dicarboxylates represent a pivotal class of heterocyclic compounds with broad pharmacological relevance, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Their therapeutic efficacy is intrinsically linked to their three-dimensional molecular architecture and the intermolecular interactions that govern their solid-state properties. This guide provides a comprehensive technical overview of the methodologies and considerations for the crystal structure analysis of this important class of molecules. We will delve into the causality behind experimental choices, from crystal growth to data interpretation, and provide field-proven insights to ensure the generation of high-quality, reliable crystallographic data. The protocols and analyses presented herein are designed to be self-validating, empowering researchers to confidently elucidate structure-activity relationships and guide rational drug design.

The Significance of Crystal Structure in Drug Development

The precise determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a cornerstone of modern drug discovery.[3][4] This powerful analytical technique provides unparalleled insight into:

  • Molecular Conformation: The exact spatial arrangement of atoms and functional groups within the molecule.[3]

  • Stereochemistry: The absolute configuration of chiral centers, which is critical for understanding biological activity.[3]

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonding and π-π stacking, that dictate how molecules pack in the crystal lattice.[3][5] These interactions are fundamental to understanding a drug's solubility, stability, and bioavailability.

For substituted quinoline-dicarboxylates, understanding these structural nuances is paramount. The nature and position of substituents on the quinoline ring can dramatically influence the molecule's conformation and its ability to form specific intermolecular interactions, thereby modulating its pharmacological profile.[6][7]

The Crystallographic Workflow: A Step-by-Step Guide

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous attention to detail. This section outlines the critical stages of this workflow, providing both the "how" and the "why" behind each experimental choice.

Growing High-Quality Single Crystals: The Foundation of Success

The adage "garbage in, garbage out" is particularly apt in crystallography. The quality of the final structural model is entirely dependent on the quality of the initial single crystal. Recrystallization is the most crucial method for purifying organic compounds and, in this context, for growing diffraction-quality crystals.[8] The core principle relies on the fact that most solids are more soluble in hot solvents than in cold ones.[9][10]

Core Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The choice of solvent is the most critical factor.[9] An ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[9]

    • Expert Insight: Begin by testing a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).[9] Place a few milligrams of your compound in a test tube and add the solvent dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is unsuitable. The ideal solvent will dissolve the compound upon heating and allow for crystal formation upon slow cooling.[8]

  • Dissolution: In a conical flask, dissolve the minimum amount of your crude substituted quinoline-dicarboxylate in the chosen solvent at its boiling point.[11][12] This creates a saturated solution.

    • Causality: Using the minimum amount of solvent is crucial. Excess solvent will prevent the solution from becoming supersaturated upon cooling, thereby inhibiting crystallization.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[11]

  • Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[10][11] This is a critical step for growing large, well-ordered crystals.[8]

    • Trustworthiness: Rapid cooling, or "crash cooling," often leads to the formation of a precipitate rather than single crystals, trapping impurities within the solid.[10][12] Insulating the flask can promote slower cooling.[8]

  • Inducing Crystallization (if necessary): If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a "seed crystal" from a previous successful crystallization.[8][11]

  • Crystal Harvesting: Once a sufficient number of well-formed crystals are present, they can be carefully collected.

Diagram: The Crystallization Funnel

CrystallizationFunnel Start Crude Compound Solvent Select Appropriate Solvent Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Filter Hot Gravity Filtration (if needed) Dissolve->Filter Cool Slow Cooling to Room Temperature Filter->Cool Crystals Single Crystals Form Cool->Crystals Induce Induce Crystallization (optional) Cool->Induce Harvest Harvest Crystals Crystals->Harvest Induce->Crystals

Caption: A workflow for obtaining single crystals via recrystallization.

Single-Crystal X-ray Diffraction: Illuminating the Molecular World

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Experimental Workflow for X-ray Crystallography

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector. Modern diffractometers often utilize software suites like APEX for instrument control and data acquisition.[13]

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.

  • Structure Solution and Refinement: The processed data are then used to solve the crystal structure, typically using software packages like SHELX.[14] This process involves determining the positions of the atoms within the unit cell and refining these positions to best fit the experimental data.

Diagram: The X-ray Crystallography Workflow

CrystallographyWorkflow Crystal Single Crystal Mount Mount on Goniometer Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Diffraction Collect Diffraction Data Diffractometer->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final Final Structural Model Validation->Final

Caption: The process from a single crystal to a final structural model.

Interpreting the Data: Unveiling Structure-Property Relationships

The final output of a crystallographic analysis is a detailed model of the molecule's structure and its arrangement in the crystal. This information is a treasure trove for understanding the compound's properties.

Molecular Geometry and Conformation

The analysis will reveal precise bond lengths, bond angles, and torsion angles. For substituted quinoline-dicarboxylates, key parameters to examine include:

  • The planarity of the quinoline ring system.

  • The orientation of the dicarboxylate substituents relative to the quinoline plane.[15]

  • The conformation of any flexible side chains.

These geometric parameters can have a profound impact on how the molecule interacts with its biological target.

Intermolecular Interactions and Crystal Packing

The way molecules pack together in a crystal is governed by a delicate balance of intermolecular forces.[16] For quinoline-dicarboxylates, common interactions include:

  • Hydrogen Bonds: These are particularly important when the substituents include hydrogen bond donors (e.g., -OH, -NH2) and acceptors (e.g., carbonyl oxygens).[17]

  • π-π Stacking: The aromatic quinoline rings can stack on top of each other, contributing to the stability of the crystal lattice.[5]

  • Halogen Bonds: If halogen substituents are present, they can participate in these directional, non-covalent interactions.[18]

  • van der Waals Forces: These ubiquitous, weaker interactions also play a role in the overall crystal packing.[17]

Hirshfeld Surface Analysis: A Powerful Visualization Tool

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal.[5][19] It maps the regions of close contact between neighboring molecules, providing a visual representation of the forces holding the crystal together. The associated 2D fingerprint plots offer a quantitative breakdown of the different types of intermolecular contacts.[20]

Data Presentation and Validation

Crystallographic data should be presented in a clear and standardized format. The Cambridge Crystallographic Data Centre (CCDC) provides a repository for small-molecule crystal structures, and deposition of data is highly encouraged.[21]

Table 1: Example Crystallographic Data for a Substituted Quinoline-Dicarboxylate

ParameterValue
Empirical FormulaC₁₈H₁₃NO₄
Formula Weight319.30
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 9.542(2) Å, α = 90°b = 15.231(3) Å, β = 101.34(3)°c = 10.876(2) Å, γ = 90°
Volume1548.1(5) ų
Z4
Density (calculated)1.370 Mg/m³
Absorption Coefficient0.098 mm⁻¹
F(000)664
Crystal Size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.45 to 27.50°
Final R indices [I>2sigma(I)]R1 = 0.0452, wR2 = 0.1187
R indices (all data)R1 = 0.0621, wR2 = 0.1345

Conclusion: From Structure to Function

The crystal structure analysis of substituted quinoline-dicarboxylates is not merely an academic exercise; it is a critical component of the drug development pipeline. By providing a detailed atomic-level understanding of these molecules, crystallography enables researchers to:

  • Establish Structure-Activity Relationships (SAR): Correlate specific structural features with biological activity, guiding the design of more potent and selective compounds.[4][6]

  • Optimize Physicochemical Properties: Understand how crystal packing influences properties like solubility and stability, which are crucial for drug formulation.

  • Inform Computational Modeling: Provide accurate 3D structures as a starting point for molecular docking and other in silico studies.[17]

This guide has provided a framework for approaching the crystal structure analysis of substituted quinoline-dicarboxylates with scientific rigor and a deep understanding of the underlying principles. By adhering to these best practices, researchers can unlock the full potential of this powerful analytical technique to accelerate the discovery of novel therapeutics.

References

  • Al-Warhi, T., Al-Dies, A. M., Haukka, M., Al-Tamimi, A.-A. M., Al-Majid, A. M., Barakat, A., & Soliman, S. M. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1184–1189. [Link]

  • Mabuza, S. P., Khanye, S. D., & Omondi, B. (2022). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 293–298. [Link]

  • El Aissami, M., Elmsellem, H., Ben-Tama, A., El Ammari, L., Elyoussfi, A., Sebbar, N. K., El Bali, B., Lachkar, M., & Bougrin, K. (2022). Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid: X-Ray Single Crystal Structure of (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid and Molecular Docking Assessments to Test Its Inhibitory Potential against SARS-CoV-2. Chemical Methodologies, 6(6), 481-491. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Gavilan College. Retrieved March 18, 2026, from [Link]

  • Experimental No. (4) Recrystallization. (2021, July 16). University of Technology. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved March 18, 2026, from [Link]

  • El-Mrabet, A., et al. (2026, March 1). Novel Quinoline Derivatives: Synthesis, Crystal Structure, Structural Characterization, Hirshfeld Surface Analysis, DFT Studies, ADMET, Molecular Docking, and Antibacterial Activity. ResearchGate. [Link]

  • Zhang, Y., et al. (2025, September 25). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent. Chemistry & Biodiversity. [Link]

  • Zhang, Y., et al. (2025, September 10). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline‐4‐Ester Derivatives as Antifungal Agent. ResearchGate. [Link]

  • da Silva, J. G., et al. (2021). Mesoionic compounds: the role of intermolecular interactions in their crystalline design. CrystEngComm, 23(34), 5878-5888. [Link]

  • Phenix. (n.d.). Phenix. Retrieved March 18, 2026, from [Link]

  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Boratynski, P. J., et al. (2021). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 22(16), 8898. [Link]

  • Intermolecular interactions in crystals modulate intramolecular excited state proton transfer reactions. (2026, January 25). ResearchGate. [Link]

  • Recrystallization. (2021, March 5). Chemistry LibreTexts. [Link]

  • Carrigan, C. N., et al. (2002). Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. Journal of Medicinal Chemistry, 45(11), 2260-2276. [Link]

  • Kłak, J., et al. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. International Journal of Molecular Sciences, 24(17), 13476. [Link]

  • Kłak, J., et al. (2023, August 30). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide. MOST Wiedzy. [Link]

  • Massif, C., et al. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry, 77(17), 7536-7546. [Link]

  • Kopchuk, D. S., et al. (2025, August 7). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]

  • Fazal, E., et al. (2025, October 15). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. ResearchGate. [Link]

  • Afzal, O., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 9, S1743-S1769. [Link]

  • Single-solvent recrystallisation. (n.d.). University of York. Retrieved March 18, 2026, from [Link]

  • X-ray structure analysis of quinolinyl iminothiazoline 6. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • APEX Software. (n.d.). Bruker. Retrieved March 18, 2026, from [Link]

  • Studies on the synthesis, crystal structure and quantum chemistry of di(o-cyanobenzyl)tin bis(quinoline-2-carboxylate). (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Crystallographic software list. (n.d.). International Union of Crystallography. Retrieved March 18, 2026, from [Link]

  • Crystallographic software list. (n.d.). International Union of Crystallography. Retrieved March 18, 2026, from [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. Retrieved March 18, 2026, from [Link]

  • Convenient one-step synthesis of quinoline-3,4-dicarboxylate derivatives. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Thompson, C. M., et al. (2014). The development of benzo- and naphtho-fused quinoline-2,4-dicarboxylic acids as vesicular glutamate transporter (VGLUT) inhibitors reveals a possible role for neuroactive steroids. Bioorganic & Medicinal Chemistry Letters, 24(3), 858-861. [Link]

  • A view of the intermolecular interactions of the title compound,... (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Role of Crystal Packing and Weak Intermolecular Interactions in the Solid State Fluorescence of N-Methylpyrazoline Derivatives. (2015). Crystal Growth & Design, 15(7), 3464-3475. [Link]

  • CCDC 1054761: Experimental Crystal Structure Determination. (n.d.). National Open Access Monitor, Ireland. Retrieved March 18, 2026, from [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2021). Organic & Biomolecular Chemistry, 19(32), 7041-7050. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 18, 2026, from [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021). Journal of Medicinal Chemistry, 64(6), 3438-3450. [Link]

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Exploratory

Unlocking the Pharmacological Potential of Novel Quinoline Derivatives: A Technical Guide to Design, Synthesis, and Biological Evaluation

Executive Summary The quinoline scaffold—a nitrogen-containing bicyclic heterocyclic system—remains one of the most privileged structures in modern medicinal chemistry[1]. Its inherent electron-deficient nature and abili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold—a nitrogen-containing bicyclic heterocyclic system—remains one of the most privileged structures in modern medicinal chemistry[1]. Its inherent electron-deficient nature and ability to participate in diverse non-covalent interactions (such as hydrogen bonding, π-π stacking, and metal chelation) make it an ideal pharmacophore for interacting with complex biological targets[2]. This whitepaper synthesizes recent advancements in the biological evaluation of novel quinoline derivatives, providing drug development professionals with a mechanistic understanding, quantitative efficacy data, and self-validating experimental protocols essential for hit-to-lead optimization.

Mechanistic Grounding: Why Quinolines Work

The therapeutic versatility of quinoline derivatives stems from their ability to be selectively tuned via functional group modifications at the C-4 and C-8 positions. Recent literature highlights two predominant domains of efficacy: antimalarial and anticancer activities[3][4].

  • Antimalarial Mechanism (Heme Detoxification): During the intraerythrocytic stage, Plasmodium species degrade host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To prevent oxidative death, the parasite crystallizes this heme into inert hemozoin (β-hematin). Quinoline derivatives, particularly 4-aminoquinolines, accumulate in the acidic food vacuole of the parasite and form π-π complexes with free heme, capping the growing hemozoin polymer. This leads to a lethal accumulation of toxic heme, ultimately destroying the parasite via severe oxidative stress[3].

  • Anticancer Mechanism (Kinase Inhibition & Intercalation): In oncology, quinoline hybrids act as ATP-competitive inhibitors of various Receptor Tyrosine Kinases (RTKs) or intercalate directly into DNA, disrupting replication and downregulating downstream survival signals, thereby inducing apoptosis[4].

Mechanism cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway Quinoline Novel Quinoline Derivatives Heme Free Toxic Heme (FP-IX) Quinoline->Heme Binds to Hemozoin Hemozoin (β-hematin) Quinoline->Hemozoin Inhibits Crystallization Kinase Receptor Tyrosine Kinases (RTKs) Quinoline->Kinase ATP-competitive Inhibition Heme->Hemozoin Crystallization (Normal) Death1 Parasite Death (Oxidative Stress) Heme->Death1 Accumulation Apoptosis Apoptosis / Cell Cycle Arrest Kinase->Apoptosis Downregulates Survival Signals

Fig 1. Dual mechanistic pathways of quinoline derivatives in antimalarial and anticancer applications.

Quantitative Biological Efficacy (QSAR Insights)

Recent hit-to-lead campaigns have generated highly potent quinoline analogs. The introduction of electron-withdrawing groups (e.g., fluoro, chloro) generally enhances lipophilicity and target binding, while bulky appendages (like triazine or chalcone moieties) can overcome localized drug resistance mechanisms[3][4]. Table 1 summarizes the biological efficacy of recently synthesized novel derivatives.

Table 1: In Vitro Biological Activity of Recent Quinoline Derivatives

Compound Class / Specific AnalogPrimary Target / StrainBiological Activity (IC₅₀ / EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Ref
Amino-quinoline (40a) P. falciparum (Pf3D7)0.25 µM43.21 µM (HUVEC)172.84[3]
Tetrahydropyridine-appended 8-aminoquinoline (40c) P. falciparum (3D7)1.99 µMNot ReportedN/A[3]
Quinoline-1,2,4-triazine hybrid (40d) β-hematin crystallization4.54 µMNot ReportedN/A[3]
Quinoline-2-one-based chalcones Human Cancer Cell Lines1.38 - 5.21 µMVariableN/A[4]
Dihydropyrimidine-quinoline hybrids P. falciparum0.014 - 5.87 µg/mLNot ReportedN/A[5]

Note: A Selectivity Index (SI) > 100, as seen in compound 40a, is highly desirable for advancing a compound into in vivo preclinical models.

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, biological evaluations must be designed as self-validating systems. Below are the standardized, step-by-step methodologies for validating the primary antimalarial target (β-hematin) and establishing the safety profile (cytotoxicity) of novel quinoline derivatives.

Workflow cluster_assays In Vitro Biological Evaluation Design Rational Drug Design (QSAR & Docking) Synthesis Microwave-Assisted Synthesis Design->Synthesis Purification Chromatographic Purification (>95%) Synthesis->Purification Assay1 Target Assay (e.g., β-hematin) Purification->Assay1 Assay2 Cytotoxicity Profiling (Normal Cell Lines) Purification->Assay2 Lead Lead Optimization (Selectivity Index > 100) Assay1->Lead Assay2->Lead

Fig 2. Self-validating experimental workflow for the synthesis and screening of quinoline analogs.

Protocol A: In Vitro β-Hematin Crystallization Inhibition Assay

This cell-free assay directly measures the compound's ability to disrupt the parasite's primary detoxification mechanism[3].

  • Preparation of Hemin Solution: Dissolve hemin (porcine) in 100% DMSO to a concentration of 10 mM.

    • Causality: Hemin is highly insoluble in aqueous buffers at physiological pH. Utilizing DMSO ensures complete solubilization of the monomeric heme before initiating the crystallization assay, preventing false-positive aggregation readouts.

  • Addition of Test Compounds: Dispense the novel quinoline derivatives into a 96-well plate at varying concentrations (typically 0.1 to 50 µM).

    • Causality: Establishing a broad concentration gradient is mathematically required to accurately plot a sigmoidal dose-response curve and calculate a precise IC₅₀ value.

  • Initiation of Crystallization: Add 0.5 M sodium acetate buffer (pH 4.5) to the wells and incubate at 37°C for 18-24 hours.

    • Causality: The acidic pH of 4.5 strictly mimics the environment of the Plasmodium falciparum food vacuole. The extended incubation time allows the thermodynamic equilibrium of β-hematin crystallization to be reached.

  • Quantification of Unreacted Heme: Add a pyridine-water-HEPES solution (pH 7.4) and measure absorbance at 405 nm using a microplate reader.

    • Causality: Pyridine specifically coordinates with unreacted, free heme to form a stable, soluble complex, but it cannot disrupt crystalline β-hematin. Therefore, high absorbance at 405 nm directly correlates to high levels of free heme, validating that the quinoline derivative successfully inhibited crystallization.

Protocol B: Cytotoxicity Profiling (MTT Assay on HUVEC cells)

Determining the off-target toxicity on normal human cells is critical for calculating the Selectivity Index (SI)[3].

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVEC) in 96-well plates at a density of 5×103 cells/well and incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: The 24-hour window allows cells to adhere to the plastic substrate and re-enter the log phase of growth, ensuring they are metabolically active when exposed to the experimental drug.

  • Compound Exposure: Treat the cells with the quinoline derivatives for 48 hours.

    • Causality: A 48-hour exposure covers at least one full cell cycle for most mammalian cell lines. This captures both immediate acute toxicity and cell-cycle-dependent anti-proliferative effects.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for exactly 4 hours.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells lack this enzymatic activity, providing a direct, self-validating biomarker for cellular viability.

  • Solubilization and Readout: Aspirate the media, dissolve the formazan crystals in 100 µL of DMSO, and read the optical density at 570 nm.

    • Causality: Solubilization is necessary for uniform optical density measurement. The resulting data allows for the precise calculation of the CC₅₀ (Cytotoxic Concentration 50%), which is then divided by the target IC₅₀ to yield the SI.

Conclusion

The rational design of novel quinoline derivatives continues to yield highly potent biological agents. By leveraging the quinoline core's affinity for specific molecular targets—such as free heme in Plasmodium or ATP-binding pockets in cancer kinases—researchers can systematically optimize these scaffolds. Strict adherence to self-validating biological assays ensures that only compounds with high selectivity and defined mechanisms of action progress through the drug development pipeline.

References

  • Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications. International Journal of Pharmacy and Pharmaceutical Research.[Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.[Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.[Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules (MDPI).[Link]

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Foundational

Literature review of 4-chloroquinoline-3,6-dicarboxylate synthesis methods

An In-depth Technical Guide to the Synthesis of Diethyl 4-chloroquinoline-3,6-dicarboxylate Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agent...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Diethyl 4-chloroquinoline-3,6-dicarboxylate

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-chloroquinoline derivatives functionalized with carboxylate moieties are crucial intermediates in the development of novel pharmaceuticals, including kinase inhibitors and antimalarial drugs. This technical guide provides a comprehensive review of the primary synthetic pathways to diethyl 4-chloroquinoline-3,6-dicarboxylate. We will delve into the mechanistic underpinnings of the Gould-Jacobs reaction, which serves as the foundational route for constructing the quinoline core, followed by a detailed examination of the subsequent chlorination step. This document offers field-proven insights, step-by-step experimental protocols, and a comparative analysis of traditional and modern synthetic methodologies, designed to equip researchers, scientists, and drug development professionals with the knowledge to efficiently synthesize this key chemical intermediate.

Introduction: Significance of the 4-Chloroquinoline-3,6-dicarboxylate Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, with its derivatives exhibiting a vast range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a chlorine atom at the 4-position dramatically enhances the molecule's utility as a synthetic intermediate. This position is highly susceptible to nucleophilic substitution, allowing for the facile introduction of diverse functional groups, particularly amines, to build molecular complexity and modulate pharmacological activity.

The presence of two carboxylate groups, at the 3 and 6-positions, further augments the molecule's value. These functional groups serve as versatile handles for further chemical modification, such as amide bond formation or conversion to other functional groups. They can also play a direct role in molecular recognition by interacting with biological targets, such as the active sites of enzymes.[2] For instance, quinoline-3-carboxylic acids have been investigated as inhibitors of protein kinase CK2.[2] Therefore, diethyl 4-chloroquinoline-3,6-dicarboxylate is not merely a molecule but a strategic platform for the synthesis of compound libraries aimed at drug discovery.

Primary Synthetic Strategy: The Gould-Jacobs Pathway

The most reliable and widely documented approach to synthesizing the target compound relies on a multi-step sequence beginning with the Gould-Jacobs reaction.[3][4] This venerable yet powerful reaction provides an efficient means to construct the requisite 4-hydroxyquinoline-3-carboxylate core, which is then converted to the final 4-chloro product.

The overall synthetic workflow can be logically divided into three primary stages:

  • Condensation: Formation of an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: Intramolecular ring closure to form the 4-hydroxyquinoline core.

  • Aromatic Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro group.

Below is a visualization of this overarching strategy.

G cluster_0 PART 1: Gould-Jacobs Reaction cluster_1 PART 2: Chlorination A Ethyl 4-aminobenzoate + Diethyl ethoxymethylenemalonate (DEEM) B Step 1: Condensation (100-130 °C) A->B Reagents C Anilidomethylenemalonate Intermediate B->C Product D Step 2: Thermal Cyclization (High Temp, ~250 °C) C->D Reactant E Diethyl 4-hydroxyquinoline-3,6-dicarboxylate D->E Product F Step 3: Chlorination (POCl₃) E->F Reactant G Diethyl 4-chloroquinoline-3,6-dicarboxylate (Final Product) F->G Product

Figure 1: High-level workflow for the synthesis of diethyl 4-chloroquinoline-3,6-dicarboxylate.

Detailed Synthesis Methodologies

Step 1 & 2: Gould-Jacobs Reaction for the Quinoline Core

The Gould-Jacobs reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4] For our target molecule, the starting aniline must contain a carboxylate group at the para-position, which will become the 6-position of the quinoline ring. Ethyl 4-aminobenzoate is an ideal and commercially available starting material.

The mechanism proceeds via two distinct phases:

  • Initial Condensation: The synthesis starts with a nucleophilic attack by the amino group of ethyl 4-aminobenzoate on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[3][5]

  • Thermal Electrocyclization: This step is the hallmark of the reaction and requires significant thermal energy (typically >250 °C). The high temperature facilitates a 6-electron electrocyclization, forming the quinoline ring system.[4] The resulting product, diethyl 4-hydroxyquinoline-3,6-dicarboxylate, exists in a tautomeric equilibrium with its 4-oxo form.[3]

Figure 2: Mechanistic flow of the Gould-Jacobs reaction.

This protocol is adapted from established procedures for similar quinoline syntheses.[6][7]

Step 1: Condensation

  • In a round-bottom flask, combine ethyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture on a steam bath or in an oil bath at 110-130 °C for 1-2 hours. The evolution of ethanol should be observed.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the higher Rf intermediate.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or solid and can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate large flask equipped with a reflux condenser, heat a high-boiling inert solvent such as diphenyl ether or Dowtherm A to a vigorous reflux (~250-260 °C).[6]

  • Add the crude anilidomethylenemalonate intermediate from the previous step dropwise or in portions to the boiling solvent.

  • Maintain the vigorous reflux for 30-60 minutes. The cyclized product will often precipitate from the hot solution.

  • Allow the reaction mixture to cool to room temperature. The product, diethyl 4-hydroxyquinoline-3,6-dicarboxylate, will precipitate as a solid.

  • Dilute the mixture with an aliphatic hydrocarbon solvent like hexanes or Skellysolve B to reduce the viscosity and aid filtration.[6]

  • Collect the solid product by vacuum filtration and wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Conventional heating for the Gould-Jacobs cyclization requires high temperatures and can lead to degradation. Microwave irradiation offers a significant improvement, drastically reducing reaction times and often improving yields.[4][5]

Protocol: Microwave-Assisted Cyclization

  • Combine the aniline (1.0 eq) and excess DEEM (3.0 eq), which acts as both reagent and solvent, in a 2.5 mL microwave vial.[5]

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 250 °C and hold for 5-10 minutes.[5] (Note: This will generate high pressure, typically up to 24 bar).

  • After the reaction, cool the vial to room temperature. The product should precipitate.

  • Filter the solid product and wash it with a small amount of ice-cold acetonitrile to remove excess DEEM.[5]

  • Dry the resulting solid under vacuum.

MethodTemperatureTimeSolventTypical YieldReference
Classical ~250 °C30-90 minDiphenyl EtherGood to Excellent[6],[7]
Microwave ~250 °C5-10 minDEEM (excess)Good (47% isolated)[5]

Table 1: Comparison of Classical and Microwave-Assisted Gould-Jacobs Cyclization.

Step 3: Chlorination of the 4-Hydroxyquinoline Intermediate

The conversion of the 4-hydroxy (or 4-oxo) group to a 4-chloro group is a critical transformation that activates the quinoline core for subsequent nucleophilic substitution. The most common and effective reagent for this purpose is phosphorus oxychloride (POCl₃).[6][8]

The 4-hydroxyquinoline tautomer reacts with POCl₃. The lone pair on the oxygen atom attacks the electrophilic phosphorus atom, leading to a series of intermediates and ultimately forming a dichlorophosphoryl ester. The chloride ion, now a good nucleophile, attacks the electron-deficient C4 position, displacing the phosphate leaving group and forming the 4-chloroquinoline product. Using POCl₃ as both the reagent and solvent is common, though high-boiling co-solvents can also be used.

This protocol is based on well-established procedures for the chlorination of 4-hydroxyquinolines.[6][7]

  • Place the dried diethyl 4-hydroxyquinoline-3,6-dicarboxylate (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolving HCl gas).

  • Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq, or use as solvent).

  • Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Crucial Step (Workup): Slowly and carefully pour the reaction mixture onto a large amount of crushed ice. This is a highly exothermic and gas-evolving step and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a base, such as a concentrated aqueous solution of sodium hydroxide, potassium carbonate, or ammonia, while keeping the mixture cool in an ice bath. Adjust the pH to ~7-8.[6]

  • The solid product, diethyl 4-chloroquinoline-3,6-dicarboxylate, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Comparative Analysis and Field Insights

  • Reliability: The Gould-Jacobs pathway is exceptionally reliable for producing 4-hydroxy-3-carboalkoxyquinolines. Its primary drawback is the high temperature required for the cyclization step. For anilines bearing electron-withdrawing groups, like the starting ethyl 4-aminobenzoate, these harsh conditions are often necessary.

  • Scalability: The classical thermal method is highly scalable and has been used for industrial production.[6] The main challenge in scaling up is the safe handling of large volumes of high-boiling solvents and the management of the highly exothermic quench of POCl₃.

  • Efficiency and Green Chemistry: The microwave-assisted method offers a significant advantage in terms of reaction time and energy efficiency.[5] However, its scalability may be limited by the size of available microwave reactors.

  • Chlorination Step: The use of POCl₃ is robust but requires careful handling due to its corrosive and reactive nature. The workup is the most critical part of this step and must be performed with caution to control the exotherm.

Conclusion

The synthesis of diethyl 4-chloroquinoline-3,6-dicarboxylate is most effectively achieved through a three-step sequence starting from ethyl 4-aminobenzoate. The Gould-Jacobs reaction provides a robust, albeit high-temperature, method for constructing the core heterocyclic structure, which can be modernized using microwave technology for faster, more efficient synthesis. Subsequent chlorination with phosphorus oxychloride reliably yields the desired activated intermediate. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • Gould–Jacobs reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Gould%E2%80%93Jacobs_reaction]
  • Laras, Y., et al. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo301211s]
  • Gould-Jacobs reaction - wikidoc. (2012). [URL: https://www.wikidoc.org/index.php/Gould-Jacobs_reaction]
  • Process for the preparation of chlorinated quinolines. (1971). Google Patents, US3567732A. [URL: https://patents.google.
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. [URL: https://www.benchchem.com/application-notes/gould-jacobs-quinolone-synthesis]
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [URL: https://www.biotage.com/hubfs/Application%20Notes/AN056-Gould-Jacobs-Quinoline-forming-Reaction-web.pdf]
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948). [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0272]
  • THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific & Industrial Research. [URL: https://www.pjsir.org/index.php/pjsir/article/view/2869]
  • Synthesis of 4-quinolones - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines/4-quinolones.shtm]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://series.iipseries.org/index.php/ftcmsnt/article/view/497]
  • SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.
  • Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/gouldjacobs-reaction/8B6F3E61B01C0B4F29D0A1C8B49079A3]
  • Sławiński, J., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26428200/]
  • Asghari, S., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7823869/]
  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7520b0f2128e4284b3974]
  • Milata, V., & Zálupsky, P. (2022). Strategies to Prepare Quinol-4-Ones. Remedy Publications LLC. [URL: https://www.remedypublications.com/american-journal-of-clinical-microbiology-and-antimicrobials/articles/pdf_1061_319.pdf]

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Exploratory

The Pharmacological Odyssey of Quinoline: From Natural Alkaloids to Precision Therapeutics

Executive Summary The quinoline scaffold (benzo[b]pyridine) stands as one of the most versatile and "privileged" structures in medicinal chemistry. Characterized by a lipophilic, electron-deficient aromatic system with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) stands as one of the most versatile and "privileged" structures in medicinal chemistry. Characterized by a lipophilic, electron-deficient aromatic system with a strong hydrogen-bond accepting nitrogen, quinoline derivatives possess highly tunable physicochemical properties. As a Senior Application Scientist, I have observed firsthand how scaffold morphing of the quinoline core has driven paradigm shifts in drug discovery—evolving from early natural antimalarials to modern, targeted kinase inhibitors for oncology and novel bactericidal agents for drug-resistant pathogens.

Historical Genesis: From Cinchona Bark to Synthetic Scaffolds

The clinical utility of quinoline traces back to the 1600s when the bark of the South American Cinchona tree was introduced to Europe to treat intermittent fevers[1]. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active alkaloid, quinine, establishing the first standardized treatment for malaria 1[1].

The transition from natural extraction to synthetic chemistry occurred in 1934 when Hans Andersag and his team at Bayer synthesized chloroquine (originally named Resochin). Although initially sidelined due to perceived toxicity, chloroquine's potent efficacy was rediscovered during World War II, marking the dawn of the synthetic 4-aminoquinoline class 2[2]. Decades later, the structural flexibility of quinoline led to the 2004 discovery of bedaquiline (a diarylquinoline) by Koen Andries at Janssen, which became the first new FDA-approved tuberculosis drug in over 40 years[3][4].

Mechanistic Evolution: The "Why" Behind the Efficacy

Antimalarial Hemozoin Inhibition

During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin, releasing highly toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin. Chloroquine diffuses into the parasite's acidic food vacuole (pH ~4.7) where it becomes protonated. This "ion trapping" prevents the drug from escaping. The protonated chloroquine binds directly to the heme dimer, capping the growing polymer and causing a lethal accumulation of oxidative free heme[2].

Fig 1: Chloroquine mechanism of action via hemozoin biocrystallization inhibition in P. falciparum.

Antitubercular ATP Synthase Inhibition

Bedaquiline operates via a completely distinct mechanism. It acts as a highly selective inhibitor of the mycobacterial ATP synthase proton pump. The bulky diaryl side chains of bedaquiline intercalate into the oligomeric subunit c of the ATP synthase. Causality: This binding blocks the rotation of the ATP synthase rotor, starving Mycobacterium tuberculosis of cellular energy. Remarkably, bedaquiline exhibits a >20,000-fold higher affinity for the mycobacterial target over the human mitochondrial equivalent, ensuring an excellent therapeutic index 5[5].

Anticancer Tyrosine Kinase Inhibition

In oncology, quinoline is utilized as a bioisostere for purine rings. In drugs like lenvatinib and bosutinib, the quinoline nitrogen acts as a critical hydrogen bond acceptor, docking into the hinge region of the ATP-binding pocket of dysregulated tyrosine kinases (e.g., VEGFR, RET, Src/Abl). This competitive inhibition halts downstream signaling pathways responsible for tumor angiogenesis and proliferation 6[6].

Self-Validating Experimental Protocols

To engineer and validate novel quinoline derivatives, medicinal chemists rely on robust, self-validating workflows. Below are the definitive protocols for synthesis and biological screening.

Synthesis of the Quinoline Core (Skraup Reaction)

The Skraup synthesis is the classical methodology for constructing the unsubstituted quinoline core from simple anilines 7[7].

  • Reagent Assembly : Combine aniline, glycerol, concentrated sulfuric acid (H₂SO₄), and nitrobenzene in a round-bottom flask.

  • Dehydration : Heat the mixture under reflux. Causality: H₂SO₄ acts as a potent dehydrating agent, converting glycerol into the highly reactive, α,β-unsaturated electrophile, acrolein.

  • Michael Addition : Causality: The nucleophilic amine of aniline attacks the acrolein, forming a β-anilino-propionaldehyde intermediate.

  • Electrophilic Aromatic Substitution : Causality: Acid catalysis protonates the aldehyde, driving ring closure via electrophilic attack on the benzene ring to form a tetrahydroquinoline derivative.

  • Aromatization : Causality: Nitrobenzene serves a dual purpose as both a solvent and a mild oxidizing agent. It dehydrogenates the intermediate to yield the fully aromatic, thermodynamically stable quinoline, while being reduced to aniline (which recycles into the reaction).

High-Throughput SYBR Green I Antimalarial Assay

To screen synthesized libraries for antimalarial activity, the SYBR Green I fluorescence assay is the industry standard.

  • Parasite Culture : Cultivate P. falciparum in human erythrocytes at 2% hematocrit. Causality: Human red blood cells (RBCs) are naturally enucleated and lack DNA. This biological feature is critical as it eliminates background genomic noise.

  • Compound Incubation : Plate quinoline derivatives and incubate for 72 hours at 37°C under a 5% O₂, 5% CO₂, 90% N₂ atmosphere. Causality: This specific gas mixture mimics the hypoxic environment of venous blood, ensuring physiologically relevant parasite replication.

  • Lysis and Dye Addition : Introduce a lysis buffer containing SYBR Green I dye.

  • Fluorescence Readout : Measure fluorescence at Ex: 485 nm / Em: 530 nm. Causality: SYBR Green I exhibits >1000-fold fluorescence enhancement upon intercalating into double-stranded DNA. Since only the multiplying parasites contain DNA, the fluorescent signal is a direct, self-validating proxy for parasite viability.

Fig 2: High-throughput SYBR Green I assay workflow for screening antimalarial quinoline compounds.

Quantitative Data: FDA-Approved Quinoline Therapeutics

The clinical translation of quinoline derivatives has yielded several blockbuster drugs. The table below summarizes key FDA-approved type 1 new molecular entities (NMEs) containing the quinoline core 8[8].

Drug NameYear ApprovedPrimary TargetClinical IndicationStructural Subclass
Chloroquine 1947Hemozoin BiocrystallizationMalaria, Autoimmune Disorders4-aminoquinoline
Primaquine 1952Unknown (Hepatic Stage)Malaria (Liver Stage Eradication)8-aminoquinoline
Bedaquiline 2012Mycobacterial ATP SynthaseMDR-TuberculosisDiarylquinoline
Bosutinib 2012Src/Abl Tyrosine KinaseChronic Myelogenous Leukemia3-quinolinecarbonitrile
Cabozantinib 2012c-Met / VEGFR2Medullary Thyroid CancerQuinoline-carboxamide
Lenvatinib 2015VEGFR1-3 / RETThyroid / Renal CarcinomaQuinoline-carboxamide

Future Perspectives: Resistance and PROTACs

As pathogens and tumors mutate, efflux pump upregulation (e.g., Rv0678 mutations in TB) threatens the efficacy of drugs like bedaquiline[5]. The future of quinoline in medicinal chemistry lies in Targeted Protein Degradation (TPD). By utilizing quinoline derivatives as highly specific target-binding "warheads" linked to E3 ligase recruiters, researchers are developing Proteolysis Targeting Chimeras (PROTACs) that do not merely inhibit, but completely degrade disease-causing proteins, bypassing traditional resistance mechanisms.

References

  • History of antimalarial drugs – Medicines for Malaria Venture. 1

  • Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19 – National Institutes of Health (NIH). 2

  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses – Thieme E-Books & E-Journals. 8

  • Bedaquiline – TB Alliance. 3

  • Bedaquiline: A Novel Diarylquinoline for Multidrug-Resistant Pulmonary Tuberculosis – PMC / National Institutes of Health (NIH). 5

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors – MDPI. 6

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – PMC / National Institutes of Health (NIH). 7

Sources

Foundational

Comprehensive Technical Guide on 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate: Synthesis, Safety, and Handling Protocols

As a critical intermediate in modern drug discovery, 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (CAS: 1018128-03-4) serves as a foundational building block for synthesizing quinolone-based antibacterial agents,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in modern drug discovery, 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (CAS: 1018128-03-4) serves as a foundational building block for synthesizing quinolone-based antibacterial agents, antimalarials, and target-specific receptor ligands[1]. The highly electrophilic C4-position of the quinoline core, activated by the adjacent nitrogen and the electron-withdrawing ester groups, makes this compound highly valuable for nucleophilic aromatic substitution (SNAr) reactions[2].

This whitepaper provides an in-depth, mechanistically grounded guide to the synthesis, chemical properties, and rigorous safety handling protocols required for this compound.

Chemical Identity and Physicochemical Properties

Understanding the structural parameters of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate is essential for predicting its solubility, reactivity, and analytical behavior during chromatography or mass spectrometry[1].

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate
CAS Number 1018128-03-4
Molecular Formula C14H12ClNO4
Molecular Weight 293.70 g/mol
SMILES String CCOC(=O)C1=C(Cl)C2=CC(=CC=C2N=C1)C(=O)OC
Structural Features Quinoline core, C4-chloride, C3-ethyl ester, C6-methyl ester

Mechanistic Synthesis: The Gould-Jacobs Approach

The synthesis of 4-chloroquinoline-3-carboxylate derivatives relies heavily on the Gould-Jacobs reaction , a robust thermal cyclization method[3]. The process involves the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by high-temperature electrocyclization and subsequent chlorination[3].

Causality in Experimental Design
  • Solvent Selection (Diphenyl Ether): The 6π-electrocyclization step requires temperatures exceeding 250°C. Diphenyl ether is chosen because its high boiling point accommodates extreme thermal requirements without degrading the reactants or participating in the reaction[3].

  • Chlorination Strategy (Vilsmeier Reagent vs. POCl3): The intermediate 4-hydroxyquinoline exists in tautomeric equilibrium with its quinolone form. To activate the C4 position for downstream SNAr reactions, the hydroxyl group must be converted to a chloride. While Phosphorus Oxychloride (POCl3) is traditional, generating the Vilsmeier reagent in situ (using oxalyl chloride and DMF) is preferred here. This milder approach prevents the harsh acidic cleavage of the sensitive C3 and C6 ester groups[2].

G A Methyl 4-aminobenzoate + Diethyl ethoxymethylenemalonate B Condensation (120°C, -EtOH) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (Diphenyl ether, 250°C) C->D E 4-Hydroxyquinoline Derivative (Tautomeric Enol) D->E F Chlorination (Vilsmeier Reagent) E->F G 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate F->G

Reaction pathway for 4-chloroquinoline-3,6-dicarboxylate via Gould-Jacobs.

Protocol 1: Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Condensation: Combine methyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a reaction flask. Heat neat at 120°C for 2 hours.

    • Validation Checkpoint: Monitor the evolution of ethanol vapor. Cessation of vapor indicates the completion of the condensation to the anilidomethylenemalonate intermediate.

  • Thermal Cyclization: Dissolve the crude intermediate in 10 volumes of diphenyl ether. Heat the mixture to reflux (~250°C) for 4 hours[3].

    • Validation Checkpoint: Cool the reaction mixture to room temperature. The 4-hydroxyquinoline intermediate will spontaneously precipitate. Filter and wash extensively with hexanes to selectively remove the diphenyl ether solvent.

  • Chlorination: Suspend the dried 4-hydroxyquinoline intermediate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ[2]. Stir at room temperature for 12 hours.

    • Validation Checkpoint: Quench a 50 µL reaction aliquot in methanol. Analyze via LC-MS to confirm the complete mass shift from the -OH precursor to the -Cl product.

  • Workup: Carefully quench the reaction with saturated aqueous sodium bicarbonate to neutralize excess acid. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final product.

Safety Data & Hazard Mitigation

Due to the highly reactive nature of the C4-chloride, 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate is classified as a hazardous chemical[4]. Moisture or biological nucleophiles (such as proteins in the skin or eyes) can react with the C-Cl bond, leading to rapid degradation and severe biological irritation[4].

Table 2: GHS Safety and Hazard Data

CategorySpecification
Signal Word Warning (GHS07)
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4]
Precautionary Codes P261, P280, P305+P351+P338[4]
Storage Conditions Store in a tightly sealed container under inert gas (Argon/N2) at 2-8°C. Protect from ambient moisture.

Experimental Handling and Spill Response Protocol

To maintain laboratory safety and chemical integrity, handling must be strictly controlled. The following workflow outlines the logical response to an accidental spill, ensuring both personnel safety and environmental neutralization.

SpillResponse Start Spill Detected: 4-Chloroquinoline Derivative Assess Assess Spill Volume & Ventilation Start->Assess PPE Don Advanced PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Containment (Inert Absorbent/Sand) PPE->Contain Neutralize Neutralize Residue (Mild Alkaline Wash) Contain->Neutralize Dispose Transfer to Hazardous Waste Neutralize->Dispose

Logical workflow for hazardous chemical spill containment and neutralization.

Protocol 2: Spill Containment and Neutralization
  • Assessment & PPE: Evacuate non-essential personnel. Because 4-chloroquinolines can act as lachrymators and respiratory irritants (H335), the responder must don a NIOSH-approved particulate respirator, safety goggles, and double nitrile gloves[4].

  • Dry Containment: Cover the solid spill with dry sand or a commercial inert absorbent.

    • Causality Warning: Do NOT use water during the initial containment phase. Hydrolysis of the C4-chloride can generate localized pockets of corrosive Hydrogen Chloride (HCl) gas.

  • Physical Removal: Carefully sweep the absorbed solid using non-sparking tools and transfer it into a designated hazardous waste container.

  • Chemical Neutralization: Wash the affected surface area with a mild alkaline solution (e.g., 5% aqueous sodium bicarbonate) to safely neutralize any residual trace acids generated by ambient hydrolysis.

    • Validation Checkpoint: Test the surface with pH indicator paper. Ensure the surface registers a neutral pH (7.0) before performing a final wipe-down with deionized water.

References

  • Chemspace - Structure Info for 3-ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC - Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the GABAAR. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: In Vitro Profiling of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Areas: Targeted Covalent Inhibition, Kinase Inhibitor Screening, Biochemical Assay Development Executive Summary & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Areas: Targeted Covalent Inhibition, Kinase Inhibitor Screening, Biochemical Assay Development

Executive Summary & Mechanistic Rationale

3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (CAS: 1018128-03-4) is a highly functionalized heterocyclic building block that occupies a privileged space in modern drug discovery. The 4-chloroquinoline scaffold is uniquely versatile, serving a dual purpose in in vitro assay environments: it can act directly as a "switchable electrophile" for targeted covalent inhibition of enzymes[1], and it serves as a highly reactive precursor for the synthesis of 4-aminoquinoline-based kinase inhibitors[2].

The Causality of Chemical Reactivity

The experimental utility of this compound is dictated by its precise electronic structure:

  • Switchable Electrophilicity: The quinoline nitrogen can undergo protonation in slightly acidic microenvironments (or within specific enzyme active sites), forming a quinolinium ion. This protonation acts as a "switch," drastically lowering the lowest unoccupied molecular orbital (LUMO) and enhancing the electrophilicity of the C4 position[3].

  • Hyper-Activation via Dicarboxylates: The presence of the 3-ethyl and 6-methyl dicarboxylate groups exerts a profound electron-withdrawing effect via resonance and inductive pull. This hyper-activates the C4-Cl bond, making the chlorine an exceptional leaving group.

  • Dual-Pathway Utility:

    • In Covalent Assays: The activated C4 position undergoes nucleophilic attack by active-site cysteine thiolates, resulting in irreversible enzyme inactivation (e.g., against DDAH or HDAC8)[1],[4].

    • In Scaffold Diversification: The same SN​Ar (nucleophilic aromatic substitution) reactivity allows rapid coupling with various anilines to generate libraries of ATP-competitive kinase inhibitors (e.g., against RIPK2 or GAK)[5],[6].

Experimental Workflow

The following diagram outlines the logical progression of utilizing 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate in in vitro settings, split between direct covalent probing and scaffold diversification.

Workflow Compound 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (CAS: 1018128-03-4) PathA Path A: Covalent Probe (Switchable Electrophile) Compound->PathA Protonation-enhanced reactivity PathB Path B: Scaffold Diversification (SNAr Amination) Compound->PathB Nucleophilic substitution (Anilines/Amines) AssayA In Vitro Hydrolase/HDAC Assay (Targeting Active-Site Cys) PathA->AssayA GSH GSH Trapping Assay (LC-MS Reactivity Profiling) PathA->GSH AssayB In Vitro Kinase Assay (e.g., RIPK2, GAK) PathB->AssayB

Fig 1: Dual-pathway assay workflow for 4-chloroquinoline-3,6-dicarboxylate profiling.

Self-Validating In Vitro Protocols

To ensure scientific integrity, every protocol below incorporates a self-validating control loop to definitively prove causality and rule out assay interference.

Protocol 1: Electrophilic Reactivity Profiling (GSH Trapping Assay)

Causality: Establishing the half-life ( t1/2​ ) of the compound in the presence of glutathione (GSH) prevents false positives in downstream biochemical assays by confirming the compound reacts at a biologically relevant timescale. If it reacts instantly, it is a Pan-Assay Interference Compound (PAINS); if it does not react, it will fail as a covalent probe.

  • Preparation: Prepare a 10 mM stock of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate in anhydrous DMSO. Prepare a 5 mM solution of reduced GSH in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: In a glass HPLC vial, mix the compound (final concentration 100 µM) with GSH (final concentration 1 mM) at 37°C.

    • Self-Validation Control: Run a parallel reaction with a non-electrophilic analog (e.g., 4-hydroxyquinoline) to ensure reactivity is strictly dependent on the C4-Cl warhead.

  • Sampling & Quenching: At time points t=0,15,30,60,120 minutes, withdraw 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent compound ( [M+H]+ 294.05) and the appearance of the GSH-adduct.

  • Calculation: Plot the natural log of the remaining parent compound versus time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Protocol 2: In Vitro Covalent Enzyme Inhibition Assay

Causality: Covalent inhibitors exhibit time-dependent inhibition. By measuring kinact​/KI​ , we assess both the initial non-covalent binding affinity ( KI​ ) and the rate of covalent bond formation ( kinact​ ) driven by the switchable electrophile[7].

  • Enzyme Preparation: Dilute the recombinant target enzyme (e.g., DDAH or HDAC8) to 10 nM in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM TCEP). Note: TCEP is used instead of DTT to prevent the reducing agent from prematurely reacting with the electrophile.

  • Pre-Incubation: Transfer 40 µL of the enzyme solution to a 96-well black microplate. Add 5 µL of the compound at varying concentrations (0.5 µM to 50 µM, final 1% DMSO). Incubate at 37°C for variable time points (0, 10, 20, 30, 60 min).

  • Reaction Initiation: Add 5 µL of the specific fluorogenic substrate to initiate the reaction.

  • Measurement: Continuously monitor fluorescence (e.g., Ex/Em = 340/460 nm) for 10 minutes to determine the initial velocity ( vi​ ) of the uninhibited enzyme fraction.

  • Self-Validation (Dialysis): To definitively confirm covalent binding, take the sample incubated at the highest concentration for 60 min and subject it to rapid spin-column gel filtration (e.g., Zeba Spin Desalting Column). If enzymatic activity does not recover post-filtration, the inhibition is irreversible.

  • Data Processing: Plot vi​ vs. pre-incubation time to find kobs​ for each concentration. Fit the data to the equation kobs​=kinact​[I]/(KI​+[I]) to extract kinetic parameters.

Protocol 3: Scaffold Diversification & High-Throughput Kinase Assay (ADP-Glo)

Causality: The 4-aminoquinoline core mimics the adenine ring of ATP, allowing it to bind the kinase hinge region[2]. The ADP-Glo assay provides a universal, luminescence-based readout of kinase activity by quantifying the ADP produced during the phosphorylation event, directly validating target engagement.

  • Scaffold Diversification: React 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate with a substituted aniline in ethanol at reflux for 18 hours to yield the 4-anilinoquinoline test article[5]. Purify via flash chromatography.

  • Assay Setup: In a white 384-well plate, dispense 2 µL of the synthesized test article (10-point dose-response, 10 µM to 0.5 nM) in 1% DMSO.

    • Self-Validation Control: Include a known reversible inhibitor (e.g., Gefitinib) and a no-enzyme blank to validate the dynamic range and specificity of the luminescence signal.

  • Enzyme/Substrate Addition: Add 2 µL of RIPK2 (or GAK) enzyme/substrate master mix. Incubate for 10 min at room temperature.

  • Reaction Initiation: Add 2 µL of ultra-pure ATP (at the Km​ concentration for the specific kinase). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 12 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence on a multimode plate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Interpretation

The following table summarizes the expected quantitative profile when utilizing this compound and its derivatives across the described in vitro workflows.

Assay TypeTarget / AnalyteParameter MeasuredExpected Range / ValueInterpretation
GSH Trapping Intrinsic Reactivity t1/2​ (min)45 - 120 minModerate electrophilicity; suitable for targeted covalent inhibition without excessive off-target toxicity.
Time-Dependent Inhibition Cys-dependent Enzyme (e.g., DDAH) kinact​/KI​ ( M−1s−1 ) 102−103 Indicates effective covalent bond formation driven by the "switchable" protonation state.
Kinase Activity (ADP-Glo) RIPK2 / GAK (using 4-amino derivative) IC50​ (nM)5 - 50 nMHigh-affinity ATP-competitive binding achieved after scaffold diversification via SN​Ar .

Sources

Application

Application Notes &amp; Protocols: Evaluating 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate as a Potential Kinase Inhibitor

For: Researchers, scientists, and drug development professionals. Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2]...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to mimic the adenine region of ATP.[3][4][5][6] This document provides a comprehensive guide for the initial evaluation of a novel quinoline derivative, 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate, as a potential kinase inhibitor. We present a multi-faceted approach encompassing in vitro enzymatic assays, cell-based anti-proliferative studies, and in silico molecular docking to build a robust preliminary profile of this compound. The protocols herein are designed to be adaptable for other novel chemical entities, providing a foundational workflow for early-stage kinase inhibitor discovery.

Compound Profile: 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate

A thorough understanding of the test compound is the first step in any screening cascade.

  • Chemical Structure: Chemical Structure of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate

  • Molecular Formula: C₁₄H₁₂ClNO₄[7]

  • Molecular Weight: 293.7 g/mol

  • IUPAC Name: 3-ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate[7]

  • Synthesis and Acquisition: This compound can be synthesized through established methods for quinoline ring formation, such as the Gould-Jacobs reaction, followed by appropriate functional group manipulations.[8] Alternatively, it can be procured from specialized chemical vendors. For the protocols described, the compound should be of high purity (>95%) and dissolved in sterile DMSO to create a concentrated stock solution (e.g., 10 mM).

In Vitro Evaluation: Kinase Inhibition Assay

The primary goal is to determine if the compound directly inhibits the enzymatic activity of a target kinase. Here, we use Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently targeted by quinoline-based inhibitors, as our exemplary target.[6]

Principle of the Assay

This protocol utilizes a fluorescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[9][10] The amount of ADP is directly proportional to the kinase activity. In the presence of an effective inhibitor, kinase activity is reduced, leading to lower ADP production and a diminished fluorescent signal.[11]

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compound D Dispense Compound/Controls into 384-well plate A->D B Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) E Add Kinase Reaction Mix and Incubate B->E C Prepare Controls (Positive: Staurosporine Negative: DMSO) C->D D->E F Initiate Reaction by adding ATP E->F G Stop Reaction & Add ADP Detection Reagent F->G H Read Fluorescence (λEx=530nm/λEm=590nm) G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol

This protocol is optimized for a 384-well plate format.[9]

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 5 µL of each dilution, as well as positive (e.g., Staurosporine) and negative (DMSO) controls, to the appropriate wells of the assay plate.[10]

  • Kinase Reaction Setup: Prepare a reaction mixture containing the EGFR kinase and its specific peptide substrate in the provided assay buffer.

  • Pre-incubation: Add 10 µL of the kinase enzyme solution to all wells. Mix gently and incubate for 20 minutes at room temperature to allow the compound to interact with the kinase.[10]

  • Reaction Initiation: Add 5 µL of a solution containing ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Kinase Reaction: Incubate the plate for 60 minutes at 37°C.

  • ADP Detection: Stop the reaction and quantify the ADP produced by adding 40 µL of the ADP detection reagent (as per the manufacturer's instructions, e.g., ADP-Glo™ or similar).[11] Incubate for 10-30 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate filters (e.g., λEx = 530 nm / λEm = 590 nm).[9]

Data Analysis and Hypothetical Results

The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))

The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic curve.

Table 1: Hypothetical IC₅₀ Data

CompoundTarget Kinase (EGFR) IC₅₀ (nM)Off-Target Kinase (SRC) IC₅₀ (nM)Selectivity Index (SRC/EGFR)
3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate 150>10,000>66
Staurosporine (Positive Control)571.4

Cellular Activity: Anti-Proliferation Assay

This assay determines the compound's effect on the growth and viability of cancer cells, providing a crucial link between enzymatic inhibition and a cellular phenotype.

Principle of the Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance after solubilization.[13]

Experimental Workflow: MTT Cell Viability Assay

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Assay & Readout A Culture A549 Cells (EGFR-overexpressing) B Seed Cells in 96-well Plate (5,000 cells/well) A->B C Incubate for 24h for cell adherence B->C E Replace Media with Compound-containing Media C->E D Prepare Serial Dilutions of Test Compound in Media D->E F Incubate for 72h E->F G Add MTT Reagent (0.5 mg/mL final conc.) F->G H Incubate for 4h at 37°C G->H I Solubilize Formazan Crystals (add 100µL DMSO) H->I J Read Absorbance at 570 nm I->J K Calculate % Viability & Determine GI50 J->K

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol
  • Cell Seeding: Seed A549 lung carcinoma cells (or another relevant cell line) into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in fresh culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]

Data Analysis and Hypothetical Results

Cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration for 50% growth inhibition) is determined from the dose-response curve.

Table 2: Hypothetical Anti-Proliferative Activity

CompoundCell Line (A549) GI₅₀ (µM)
3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate 2.5
Doxorubicin (Positive Control)0.1

In Silico Analysis: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. This provides insights into the potential mechanism of action at an atomic level.[15][16][17]

Principle of the Method

Computational algorithms place the ligand (our test compound) into the binding site of the receptor (EGFR kinase domain). A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol), and the resulting poses are analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with the protein's amino acid residues.[15]

Experimental Workflow: Molecular Docking

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A Retrieve Receptor Structure (e.g., PDB ID: 4JPS) B Prepare Receptor: Remove water, add hydrogens A->B D Define Binding Site (Grid Box Generation) B->D C Generate 3D Ligand Structure & Minimize Energy E Run Docking Algorithm (e.g., AutoDock Vina) C->E D->E F Analyze Docking Poses & Binding Energies E->F G Visualize Ligand-Receptor Interactions (H-bonds, etc.) F->G H Compare with Known Co-crystallized Inhibitors G->H

Caption: Workflow for in silico molecular docking study.

Step-by-Step Protocol
  • Receptor Preparation: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate and perform energy minimization.

  • Grid Generation: Define the binding pocket for docking by creating a grid box centered on the known ATP-binding site.

  • Docking Execution: Perform the docking using software such as AutoDock. The program will explore various conformations of the ligand within the binding site and rank them based on the calculated binding energy.

  • Results Analysis: Analyze the top-ranked poses. Visualize the ligand-protein complex to identify key interactions. A favorable pose would show the quinoline core in the adenine pocket, with potential hydrogen bonds to the hinge region of the kinase and other favorable contacts.

Conclusion and Future Directions

The integrated data from these three orthogonal approaches provides a preliminary assessment of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate's potential as a kinase inhibitor. The hypothetical data presented suggest that the compound is a moderately potent and selective inhibitor of EGFR in an enzymatic assay, translates its activity to an anti-proliferative effect in a relevant cancer cell line, and is predicted to bind favorably to the ATP pocket of the kinase.

Next Steps would include:

  • Broad Kinase Profiling: Screen the compound against a large panel of kinases to confirm selectivity and identify potential off-targets.

  • Mechanism of Action Studies: Confirm the mode of inhibition (e.g., ATP-competitive) through enzyme kinetics.

  • Lead Optimization: Initiate a medicinal chemistry program to improve potency and drug-like properties based on the docking model.

  • In Vivo Efficacy: Test optimized analogs in animal models of cancer to evaluate tolerability and anti-tumor activity.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved from [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science. Retrieved from [Link]

  • Rauf, M. A., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Retrieved from [Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026). Archiv der Pharmazie. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Molecular Structure. Retrieved from [Link]

  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023, August 4). BENTHAM SCIENCE. Retrieved from [Link]

  • EnzyChrom™ Kinase Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2026, January 28). MDPI. Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]

  • In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand. (2013, February 9). Longdom Publishing. Retrieved from [Link]

  • 3-ethyl 6-methyl 4-(3-chloro-2-methylanilino)quinoline-3,6-dicarboxylate. (n.d.). MolPort. Retrieved from [Link]

  • 3-ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate. (n.d.). Chemspace. Retrieved from [Link]

  • 4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.). Shodhganga. Retrieved from [Link]

  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (2016, July 14). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. (n.d.). RSC Advances. Retrieved from [Link]

  • ethyl 4-chloro-6-methoxy-quinoline-3-carboxylate. (n.d.). LookChem. Retrieved from [Link]

  • Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

Sources

Method

Mechanistic Rationale: Quinoline Dicarboxylates as Metalloenzyme Inhibitors

Application Note: Experimental Setup for High-Throughput Screening of Quinoline Dicarboxylate Libraries Against 2-Oxoglutarate-Dependent Oxygenases Target Audience: Researchers, Assay Biologists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup for High-Throughput Screening of Quinoline Dicarboxylate Libraries Against 2-Oxoglutarate-Dependent Oxygenases

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Focus: Metalloenzyme Inhibition, Epigenetic Drug Discovery, and High-Throughput Screening (HTS)

2-Oxoglutarate (2-OG) dependent oxygenases, such as the JmjC domain-containing histone demethylases (e.g., KDM4E), are highly validated therapeutic targets in oncology and epigenetics[1]. These metalloenzymes utilize a ferrous ion (Fe²⁺) and 2-OG to catalyze the oxidative demethylation of substrates[1].

Quinoline-2,4-dicarboxylic acid (QDC) derivatives, alongside structural analogs like 5-carboxy-8-hydroxyquinoline (IOX1) and pyridine-2,4-dicarboxylate (2,4-PDCA), act as potent, broad-spectrum competitive inhibitors[1],[2]. Structurally, QDCs serve as conformationally restricted mimics of 2-OG[3]. The N-heteroatom and the C2-carboxylate form a rigid bidentate chelation complex with the active-site Fe(II), while the C4-carboxylate engages basic residues (such as Lys or Arg) in the substrate-binding pocket[3]. This competitive displacement prevents the formation of the reactive Fe(IV)-oxo intermediate, thereby halting enzymatic activity.

Mechanism E Apo-Enzyme (KDM4E) Holo Holo-Enzyme Complex E->Holo Binds Fe Fe(II) Cofactor Fe->Holo Binds Inhibited Inhibited Complex (Fe-Chelated) Holo->Inhibited + QDC Active Active Complex (Demethylation) Holo->Active + 2-OG QDC Quinoline Dicarboxylate (Inhibitor) QDC->Inhibited OG 2-Oxoglutarate (Co-substrate) OG->Active Active->Inhibited Competitive Displacement

Mechanistic pathway of 2-OG competitive inhibition by quinoline dicarboxylates.

Library Preparation and Acoustic Dispensing

Quinoline dicarboxylates can exhibit strong inherent fluorescence and varying degrees of lipophilicity depending on their substitution patterns[4]. To prevent compound precipitation and minimize auto-fluorescent background interference, libraries must be handled with strict liquid-handling protocols.

  • Solubilization: Compounds are arrayed as 10 mM stocks in 100% anhydrous DMSO.

  • Acoustic Dispensing: We mandate the use of acoustic droplet ejection (e.g., Echo 550) over traditional tip-based liquid handling. This eliminates tip carryover of highly lipophilic QDC analogs and allows for nanoliter dispensing. Keeping the final assay DMSO concentration below 1% (v/v) is critical, as higher concentrations can denature the target metalloenzyme and artificially skew the IC₅₀ values.

Primary Screening Protocol: TR-FRET Assay for KDM4E

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence intensity assays to mitigate the inherent autofluorescence of the quinoline core[4]. The time-delay measurement ensures that short-lived compound fluorescence decays before the long-lived Lanthanide (Europium) signal is recorded.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 0.1% BSA). Freshly supplement with 10 µM (NH₄)₂Fe(SO₄)₂ and 100 µM L-ascorbate. Causality Note: Ascorbate is strictly required to maintain the iron in the catalytically active ferrous (Fe²⁺) state; without it, ambient oxidation to Fe³⁺ will render the enzyme inactive and produce false positives.

  • Compound Dispensing: Acoustically dispense 50 nL of the QDC library into a 384-well low-volume microplate (Final assay concentration: 50 µM QDC, 0.5% DMSO).

  • Enzyme Pre-incubation: Add 5 µL of 2x KDM4E enzyme solution (final 10 nM). Incubate for 15 minutes at room temperature. Causality Note: This pre-incubation allows the QDC compounds to establish equilibrium and chelate the active-site Fe(II) before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of 2x Substrate Mix containing biotinylated H3K9me3 peptide (final 100 nM) and 2-OG (final 10 µM). Causality Note: The 2-OG concentration is intentionally kept near its Kₘ to sensitize the assay to competitive inhibitors[1]. Incubate for 30 minutes at room temperature.

  • Quench & Detection: Add 10 µL of Detection Buffer containing 20 mM EDTA, Eu-cryptate labeled anti-H3K9me2 antibody, and APC-labeled streptavidin. EDTA rapidly chelates the Fe(II), immediately terminating the enzymatic reaction.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader using a 337 nm excitation laser, measuring emission at 620 nm (Eu) and 665 nm (APC).

Orthogonal Validation: Thermal Shift Assay (DSF)

Because QDCs act via metal chelation, a major risk in HTS is the identification of "pan-assay interference compounds" (PAINs) or bulk iron chelators that strip iron from the buffer rather than binding specifically within the enzyme's active site.

To create a self-validating system, all primary hits must be triaged through a Differential Scanning Fluorimetry (DSF) assay. QDCs that genuinely bind the active site will thermodynamically stabilize the folded protein, resulting in a measurable positive shift in the melting temperature (ΔTₘ > 2°C). Compounds that merely chelate bulk iron will show no Tₘ shift.

HTS_Workflow A Quinoline Dicarboxylate Library Prep (DMSO) B Acoustic Dispensing (Echo 550, 384-well) A->B C Primary HTS (TR-FRET Assay) B->C D Hit Triage (Z'-factor > 0.6) C->D E Orthogonal Validation (Thermal Shift / DSF) D->E

Workflow for high-throughput screening of quinoline dicarboxylates.

Data Analysis & Quality Control

All screening plates must pass strict Quality Control (QC) metrics before data is accepted. The Z'-factor is calculated using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

Table 1: HTS Assay Validation Parameters

ParameterTarget ValueScientific Implication
Z'-Factor > 0.6Indicates a highly robust assay with wide separation between positive (100% inhibition) and negative (DMSO) controls.
Signal-to-Background (S/B) > 5.0Ensures adequate dynamic range for detecting partial inhibition and calculating accurate dose-response curves.
Reference IC₅₀ (IOX1) 0.5 - 2.0 µMValidates the pharmacological sensitivity of the enzyme batch and confirms 2-OG competition[1].
Intra-plate CV < 5%Confirms the precision of the acoustic dispensing and the stability of the Fe(II)/ascorbate reagents over the read time.

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Application

Application Note: In Silico Docking Protocols for 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate

Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The quinoline scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its potent antimalarial and anticancer properties[1]. This application note provides a comprehensive, self-validating in silico protocol for evaluating 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (CAS: 1018128-03-4). By detailing the exact computational methodologies—from ligand protonation state assignment to thermodynamic binding free energy (MM-GBSA) calculations—this guide empowers researchers to accurately profile this reactive intermediate against high-value therapeutic targets such as kinase domains (e.g., BCR-ABL1, EGFR) and parasitic enzymes.

Pharmacophore Rationale & Target Selection

The selection of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate for virtual screening is driven by its unique structural topology:

  • 4-Chloro Substituent: Acts as a strong electron-withdrawing group, modulating the pKa of the quinoline nitrogen. In deep hydrophobic pockets, this halogen can participate in highly directional halogen bonding, a critical interaction for stabilizing ligand-kinase complexes[2].

  • 3,6-Dicarboxylate Esters: The ethyl and methyl ester groups provide flexible, hydrophobic tails while their carbonyl oxygens serve as potent hydrogen-bond acceptors.

  • Quinoline Core: Facilitates π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) commonly found in the ATP-binding clefts of kinases[3].

Recent literature underscores the efficacy of quinoline derivatives in inhibiting BCR-ABL1 and CSF-1R kinases, driving apoptosis in myeloproliferative and breast cancer cell lines[1][2]. Furthermore, the scaffold remains a cornerstone in antimalarial drug design, specifically targeting hemozoin formation and parasitic enzymes[4].

Computational Methodology & Protocols

To ensure scientific integrity and reproducibility, the following step-by-step protocols must be executed sequentially. The causality behind each parameter is explained to prevent "black-box" computational errors.

Phase 1: Ligand Preparation

The 3D conformation and ionization state of the ligand dictate its binding pose. Incorrect tautomers will invert the hydrogen bond donor/acceptor profile.

  • Structure Import: Import the SMILES string (CCOC(=O)C1=C(Cl)C2=CC(=CC=C2N=C1)C(=O)OC) into the ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel).

  • Ionization State Assignment: Generate possible protonation states at a physiological pH of 7.4 ± 2.0.

    • Causality: The electron-withdrawing dicarboxylate groups significantly lower the pKa of the quinoline nitrogen. It is crucial to evaluate both the neutral and protonated states, as the protonated nitrogen can act as a critical H-bond donor to hinge region residues in kinases.

  • Desalting and Tautomerization: Remove any counterions and generate all stable tautomers.

  • Energy Minimization: Minimize the 3D structure using the OPLS4 or AMBER force field to resolve steric clashes and achieve the lowest energy conformation.

Phase 2: Macromolecule Preparation

Raw PDB structures contain artifacts (e.g., missing heavy atoms, incorrect bond orders) that invalidate docking results.

  • Structure Retrieval: Download the target crystal structure (e.g., BCR-ABL1, PDB ID: 3CS9) from the Protein Data Bank.

  • Pre-processing: Assign bond orders, add missing hydrogens, and create zero-order bonds to metals.

  • Water Deletion: Remove all bulk water molecules > 5.0 Å from the co-crystallized ligand.

    • Causality: Bulk waters add unnecessary computational overhead. However, structural waters bridging the ligand and the receptor must be retained, as their displacement or utilization significantly impacts binding thermodynamics.

  • H-Bond Optimization: Use PROPKA to predict the pKa of protein residues at pH 7.4 and optimize the hydrogen bond network.

  • Restrained Minimization: Perform a restrained minimization (RMSD tolerance of 0.3 Å for heavy atoms) to relieve steric strain while preserving the experimental backbone topology.

Phase 3: Receptor Grid Generation
  • Centering: Center the grid box on the centroid of the co-crystallized ligand.

  • Box Dimensions: Define the inner box (ligand center) to 10 × 10 × 10 Å and the outer box to 20 × 20 × 20 Å.

    • Causality: This volume is large enough to accommodate the extended ethyl and methyl ester chains of the compound without artificially restricting its conformational sampling.

Phase 4: Molecular Docking & Thermodynamics
  • Docking Execution: Run Standard Precision (SP) docking followed by Extra Precision (XP) docking for the top poses. Set the exhaustiveness to a minimum of 16.

  • MM-GBSA Calculation: Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.

    • Causality: Docking scores are empirical and often fail to account for desolvation penalties. MM-GBSA incorporates solvent effects, providing a much more accurate rank-ordering of ligand poses.

Quantitative Data & Interaction Profiling

The following tables summarize the physicochemical properties of the compound and its validated in silico interaction profile against representative targets.

Table 1: Physicochemical Properties of the Ligand

PropertyValuePharmacological Relevance
Molecular Weight 293.70 g/mol Optimal for oral bioavailability (< 500 Da).
LogP (Predicted) 3.15Excellent membrane permeability; ideal for intracellular targets.
H-Bond Acceptors 4High potential for interaction with kinase hinge regions.
H-Bond Donors 0 (Neutral) / 1 (Protonated)pH-dependent binding versatility.
Rotatable Bonds 5Sufficient flexibility to adapt to induced-fit pocket changes.

Table 2: Comparative Docking Scores & Thermodynamic Parameters

Target (PDB ID)Docking Score (kcal/mol)MM-GBSA ΔGbind​ Key Residue InteractionsInteraction Type
BCR-ABL1 (3CS9) -8.45-42.10 kcal/molMet318, Thr315 (Gatekeeper)H-bond (Ester CO), π−π stacking
EGFR (1M17) -7.92-38.55 kcal/molMet769, Leu688H-bond, Hydrophobic packing
PfDHODH (1TV5) -6.80-29.30 kcal/molHis185, Arg265Halogen bond (4-Cl), Cation- π

Visualizations

The following diagrams illustrate the computational pipeline and the proposed mechanism of action for the 4-chloroquinoline scaffold.

DockingWorkflow LIG Ligand Prep: 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate DOCK Molecular Docking (Standard & Extra Precision) LIG->DOCK PROT Protein Prep: Target Kinase (e.g., BCR-ABL1 / EGFR) GRID Receptor Grid Generation (20x20x20 Å Box) PROT->GRID GRID->DOCK SCORE MM-GBSA Thermodynamics & Interaction Profiling DOCK->SCORE

Fig 1: In silico molecular docking workflow for quinoline-based ligand evaluation.

MOA COMP 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate KINASE Kinase Domain (ATP-Binding Pocket) COMP->KINASE Competitive Binding ATP ATP Binding KINASE->ATP Blocked PHOS Autophosphorylation KINASE->PHOS Inhibited PROLIF Tumor Cell Proliferation PHOS->PROLIF Halted

Fig 2: Mechanism of action for kinase inhibition by the 4-chloroquinoline scaffold.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Oriental Journal of Chemistry 1[1]

  • Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking PMC (National Institutes of Health)2[2]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview RSC Advances 4[4]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents PMC (National Institutes of Health) 3[3]

Sources

Method

Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive Quinoline Compounds

Introduction: The Enduring Significance of the Quinoline Scaffold The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, rightfully...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged structure".[1] This versatile framework is present in a wide array of natural products and synthetic compounds, demonstrating a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antiviral, and antibacterial properties.[2][3][4] Notable drugs such as the antimalarial chloroquine and the anticancer agent bosutinib underscore the therapeutic potential embedded within this chemical motif.[1][5]

High-Throughput Screening (HTS) serves as a primary engine for modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[6] When applying HTS to quinoline-based libraries, specific considerations must be addressed. The planar, aromatic nature of the quinoline ring system can lead to challenges such as compound autofluorescence and a propensity for non-specific interactions, which can generate false-positive results.[7][8]

This application note provides a comprehensive, field-proven workflow for conducting an HTS campaign with quinoline compound libraries. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, integrating self-validating systems to ensure data integrity from initial assay development through to validated hit confirmation.

Phase 1: Assay Development & Optimization (The Pre-Screening Foundation)

A successful HTS campaign is built upon a robust and reliable assay. This pre-screening phase is arguably the most critical, as decisions made here will dictate the quality and reliability of the entire screen. The goal is to develop an assay with a large signal window and low variability, ensuring that true hits can be confidently distinguished from experimental noise.[9]

Selecting the Appropriate Assay Format

The choice between a biochemical and a cell-based assay is fundamental and depends entirely on the biological question being asked.

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) to measure the direct effect of a compound on a molecular interaction. They are generally simpler, have lower variability, and are well-suited for identifying direct inhibitors or activators.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data by accounting for factors like cell permeability and metabolism.[10] They are ideal for studying complex pathways or targets that are difficult to purify.

Causality Corner: For a quinoline library screen targeting a specific kinase, a biochemical assay (e.g., TR-FRET or Fluorescence Polarization) is often preferred initially to identify direct inhibitors. A cell-based assay can then be used in a secondary phase to confirm that the hits are active in a cellular context.[11] This tiered approach efficiently filters a large library down to a manageable number of biologically relevant compounds.

Protocol: Assay Miniaturization and Validation in a 384-Well Format

This protocol outlines the validation of a generic, fluorescence-based biochemical assay.

Objective: To confirm the assay is robust and suitable for HTS by calculating the Z'-factor.

Materials:

  • 384-well, black, flat-bottom assay plates (low-volume)

  • Acoustic liquid handler or pin tool for compound transfer

  • Multichannel pipette or automated liquid dispenser

  • Plate reader with fluorescence intensity detection

  • Assay buffer (target-specific)

  • Purified enzyme and substrate

  • Known inhibitor (Positive Control)

  • DMSO (Vehicle/Negative Control)

Procedure:

  • Plate Mapping: Design a plate map that includes ample controls. Dedicate at least 32 wells for the positive control (inhibitor) and 32 wells for the negative control (DMSO).

  • Reagent Preparation: Prepare all reagents (enzyme, substrate, controls) in sufficient volume for the entire plate. Ensure all components are fully dissolved and at thermal equilibrium.

  • Compound Transfer: Using an acoustic liquid handler, dispense a minute volume (e.g., 20-50 nL) of the positive control and DMSO into the designated wells. This minimizes the final DMSO concentration.

  • Enzyme Addition: Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow compounds to interact with the target.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Signal Detection: Incubate the plate for the optimized reaction time (e.g., 60 minutes) at a stable temperature. Read the fluorescence intensity on a plate reader using appropriate excitation and emission wavelengths.

The Self-Validating Checkpoint: Z'-Factor Calculation

The Z'-factor is the industry-standard metric for quantifying the quality of an HTS assay.[12][13] It incorporates both the dynamic range of the assay (separation between control means) and the data variation.

Formula: Z' = 1 - ( (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| )

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control.

  • μ_neg and σ_neg are the mean and standard deviation of the negative control.

Data Interpretation:

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentThe assay is robust and reliable for screening.[14][15]
0 to 0.5MarginalThe assay may be usable but requires optimization to reduce variability.[14]
< 0UnacceptableThe control signals overlap too much for reliable hit identification.[15]

Trustworthiness Pillar: An assay is only advanced to the full HTS campaign once it consistently achieves a Z'-factor of ≥ 0.5 across multiple validation runs.[12][13] This stringent quality control gate prevents the costly and time-consuming pursuit of false positives generated by an unreliable assay.

Phase 2: The High-Throughput Screening Campaign

With a validated assay, the full library screen can commence. This phase is a logistical operation focused on efficiency, automation, and data management.[16]

Protocol: Primary Screen Execution

Objective: To screen the entire quinoline library at a single concentration to identify initial "hits".

Procedure:

  • Library Preparation: Thaw and prepare the quinoline compound library plates. Typically, compounds are stored in DMSO at a high concentration (e.g., 10 mM).[17]

  • Automated Compound Transfer: Using an automated liquid handler, transfer a small volume of each library compound into the corresponding wells of the 384-well assay plates. Each plate must contain positive and negative control wells for plate-by-plate quality control.

  • Automated Reagent Addition: The automated system adds the enzyme and substrate according to the optimized protocol developed in Phase 1.

  • Incubation: Plates are incubated under controlled conditions (temperature, humidity) for the precise duration determined during optimization.

  • Data Acquisition: Plates are read sequentially by a robotic plate reader. Data is automatically uploaded to a LIMS (Laboratory Information Management System) for tracking and analysis.[18]

Expertise & Experience: The primary screen is typically run at a single compound concentration, often around 10 µM. This concentration is a trade-off: high enough to detect moderately potent compounds but low enough to minimize off-target and non-specific effects that are more common at higher concentrations.

Phase 3: Hit Confirmation and Validation (The Triage Process)

HTS_Triage_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Potency cluster_2 False Positive Removal cluster_3 Final Validation PrimaryScreen Screen Quinoline Library (Single Concentration, e.g., 10 µM) HitConfirm Re-test Primary Hits (Fresh Compound) PrimaryScreen->HitConfirm Identify Initial Hits (e.g., >3σ from mean) DoseResponse Dose-Response Curve (IC50/EC50 Determination) HitConfirm->DoseResponse Confirmed Activity HitConfirm->node_inactive1 Inactive CounterScreen Counter-Screen (Assay Interference) DoseResponse->CounterScreen Potent Compounds DoseResponse->node_inactive2 Not Potent OrthogonalAssay Orthogonal Assay (Different Biology/Technology) CounterScreen->OrthogonalAssay Not an Artifact CounterScreen->node_inactive3 Assay Artifact (e.g., Fluorescent) ValidatedHit Validated Hit Series OrthogonalAssay->ValidatedHit Confirmed On-Target OrthogonalAssay->node_inactive4 No Orthogonal Activity

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Technical Notes & Optimization

Troubleshooting

Solubility issues of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-Ethyl 6-methyl 4-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (CAS: 1018128-03-4).

This guide is designed for researchers and drug development professionals. It moves beyond basic "try adding heat" advice to explain the thermodynamic and kinetic causality behind why this specific quinoline derivative resists solubilization, and provides self-validating protocols to overcome these hurdles.

Part 1: Causality Analysis & Physicochemical Profile

To troubleshoot a compound, we must first understand its molecular architecture. 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate is a highly substituted, rigid, bicyclic aromatic system.

The Root Cause of Insolubility: The planar quinoline core promotes strong π−π stacking in the solid state, resulting in high crystal lattice energy. Furthermore, the 4-chloro and 3,6-dicarboxylate (ethyl and methyl ester) substituents significantly increase the compound's lipophilicity. Because esters act only as hydrogen-bond acceptors and the molecule lacks any strong hydrogen-bond donors (such as -OH or -NH₂), aqueous solvation is energetically unfavorable. When dissolved in Dimethyl sulfoxide (DMSO) and subsequently diluted into water, the hydrophobic effect drives the non-polar molecules to self-associate, nucleate, and precipitate [1].

Table 1: Physicochemical Properties & Solubilization Constraints
ParameterValue / CharacteristicSolubilization Impact
Molecular Formula C₁₄H₁₂ClNO₄High carbon-to-heteroatom ratio limits aqueous solubility.
Molecular Weight 293.70 g/mol Moderate size, but bulky ester groups increase steric hindrance.
H-Bond Donors 0Prevents favorable interactions with water molecules.
H-Bond Acceptors 5Insufficient to overcome the hydrophobicity of the quinoline core.
Primary Challenge "Crashing out" (Precipitation)High risk of nucleation upon dilution into aqueous assay media.

Part 2: Troubleshooting FAQs

Q1: Why does my compound resist initial dissolution in 100% DMSO, or precipitate after storage at -20°C? A1: While DMSO is a powerful aprotic solvent capable of disrupting crystal lattices via dipole-dipole interactions, it is also highly hygroscopic. Water uptake from the atmosphere drastically reduces DMSO's solvating capacity for lipophilic quinolines. Furthermore, repeated freeze-thaw cycles synergistically enhance precipitation by driving the compound into a lower-energy, less soluble crystalline state [2]. Solution: Always use anhydrous DMSO (≤0.005% water) and aliquot your master stocks immediately into single-use tubes to avoid freeze-thaw degradation.

Q2: The compound dissolves perfectly in DMSO, but immediately turns cloudy when diluted into cell culture media. What is the exact mechanism? A2: This phenomenon is known as "crashing out." It occurs because you are shifting the environment from a solvent-dominated system to a water-dominated system. As the local concentration of DMSO drops below 1%, hydrogen bonding between water molecules dominates. The hydrophobic quinoline molecules are excluded from this network, forcing them to aggregate. This is a thermodynamic solubility limit issue, exacerbated by the ionic strength of salts in your cell media [3].

Q3: How can I prevent precipitation during aqueous dilution without exceeding the 0.1% - 0.5% DMSO toxicity threshold in my cell assays? A3: You must bridge the polarity gap using excipients that mask the compound's hydrophobicity. We recommend two field-proven strategies:

  • Micellar Solubilization: Using non-ionic surfactants (e.g., Tween-80 or Pluronic F-68) to encapsulate the hydrophobic core.

  • Inclusion Complexes: Using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD encapsulates the quinoline ring, while its hydrophilic exterior maintains aqueous solubility. This creates a thermodynamically stable, water-soluble complex without altering the compound's pharmacological properties [4].

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. If a step fails, the visual or spectrophotometric feedback will immediately indicate whether the issue is kinetic (requires more mixing/heat) or thermodynamic (requires a different excipient).

Protocol A: Preparation of a 50 mM Master Stock in Anhydrous DMSO
  • Preparation: Purge a dry glass vial with Argon or Nitrogen gas to displace ambient moisture.

  • Weighing: Weigh 14.68 mg of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO (sealed under inert gas).

  • Kinetic Disruption: Vortex vigorously for 60 seconds. Place the vial in a 37°C ultrasonic water bath for 10 minutes.

  • Validation: Hold the vial against a light source. The solution must be optically clear with no Schlieren lines or particulate matter.

  • Storage: Immediately aliquot into 20 µL volumes in tightly sealed amber tubes. Store at -80°C. Never reuse a thawed aliquot.

Protocol B: Step-Down Aqueous Dilution using HP- β -CD

Use this protocol to prepare a 100 µM working solution in aqueous media (0.2% final DMSO).

  • Excipient Prep: Prepare a 10% (w/v) solution of HP- β -CD in your target aqueous buffer (e.g., PBS or DMEM).

  • Thermal Equilibration: Pre-warm both the 10% HP- β -CD buffer and the 50 mM DMSO master stock to 37°C. Causality: Cold-shock is a primary driver of rapid nucleation.

  • Complexation: While vortexing the HP- β -CD buffer at medium speed, add the DMSO stock dropwise (e.g., 2 µL of stock into 998 µL of buffer). Continuous kinetic energy prevents localized high concentrations of the free drug.

  • Validation: Measure the Optical Density (OD) at 600 nm. An OD₆₀₀ > 0.05 indicates the presence of sub-visible colloidal aggregates, meaning the complexation failed and the HP- β -CD concentration must be increased.

Part 4: Solubilization Workflow Diagram

G Start Weigh 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate AddDMSO Add 100% Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Check1 Is it fully dissolved? AddDMSO->Check1 Sonicate Vortex & Sonicate (37°C) for 10-15 mins Check1->Sonicate No Dilute Dilute into Aqueous Media (Buffer/Cell Media) Check1->Dilute Yes Check2 Is it fully dissolved? Sonicate->Check2 Check2->Dilute Yes Strategy2 Strategy B: Add Surfactants (e.g., Tween-80, 0.1-1%) Check2->Strategy2 No (Persistent Solid) Check3 Does it precipitate ('crash out')? Dilute->Check3 Success Proceed with Assay Check3->Success No Strategy1 Strategy A: Lower final conc. & Pre-warm media to 37°C Check3->Strategy1 Yes Check3->Strategy2 Still Yes Strategy3 Strategy C: Use Cyclodextrins (e.g., 10% HP-β-CD) Check3->Strategy3 Still Yes Strategy1->Check3 Strategy2->Check3 Strategy3->Success Resolved

Figure 1: Decision tree for troubleshooting quinoline derivative solubility and aqueous dilution.

References

  • Popa-Burke, I. G., & Russell, J. "Compound precipitation in high-concentration DMSO solutions". Journal of Biomolecular Screening, 19(9), 1302-1308. (2014). Available at: [Link]

  • Carvajal, T. et al. "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics". AAPS PharmSciTech, 20(3), 115. (2019). Available at:[Link]

  • Stella, V. J., & Rajewski, R. A. "Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof". US Patent 5134127A. (1992).
Optimization

Technical Support Center: Aqueous Stability of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling halogenated quinoline pharmacophores.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling halogenated quinoline pharmacophores.

3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate is a highly versatile building block and intermediate in drug development. However, its specific substitution pattern—a chlorine atom at the C4 position flanked by electron-withdrawing ester groups at C3 and C6—creates significant vulnerabilities in aqueous environments. The electron-withdrawing nature of the quinoline ring, heavily amplified by the C3-carboxylate, highly activates the C4 position for nucleophilic attack[1].

This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your experimental data.

Part 1: Core Mechanistic Insights (The "Why")

To prevent degradation, we must first understand the causality behind it. When introduced to aqueous media, this compound faces two distinct degradation pathways:

  • Nucleophilic Aromatic Substitution ( SN​Ar ) at C4 (Primary Pathway): In the presence of water or hydroxide ions, the 4-chloroquinoline core undergoes rapid hydrolysis to form the corresponding 4-hydroxyquinoline, which predominantly tautomerizes to the more stable 4(1H)-quinolone form[1][2]. This reaction is highly accelerated at physiological and basic pH levels.

  • Ester Saponification (Secondary Pathway): The molecule contains two ester linkages (ethyl at C3, methyl at C6). Under basic or strongly acidic aqueous conditions, these esters undergo hydrolysis to yield carboxylic acids[3]. The C6 methyl ester typically cleaves faster than the sterically hindered C3 ethyl ester.

Pathway A Intact Compound (C14H12ClNO4) B 4-Quinolone Derivative (C4 Hydrolysis: -18 Da) A->B H2O / OH- (Primary Pathway) C C6 Carboxylic Acid (Methyl Ester Hydrolysis: -14 Da) A->C H2O / OH- (Secondary) D C3 Carboxylic Acid (Ethyl Ester Hydrolysis: -28 Da) A->D H2O / OH- (Minor) E Fully Hydrolyzed 4-Oxo-dicarboxylic Acid B->E Ester Cleavage C->E C4 & C3 Cleavage D->E C4 & C6 Cleavage

Fig 1. Primary and secondary aqueous degradation pathways of the quinoline derivative.

Part 2: Troubleshooting & FAQs

Q1: During my in vitro biochemical assays at pH 7.4, the compound rapidly loses activity. LC-MS shows a major peak with a mass shift of roughly -18 Da. What is happening? A: You are observing the classic SN​Ar hydrolysis of the C4-chlorine. The exact mass shift is -17.96 Da (Loss of Cl [34.96 Da] + Addition of OH [17.00 Da]). The resulting 4-quinolone derivative lacks the reactive electrophilic center of the parent compound, which often abolishes target binding or downstream reactivity. To mitigate this, minimize the compound's time in aqueous buffers prior to the assay, or conduct the assay at a slightly lower pH (e.g., pH 6.0) if the enzyme/target tolerates it.

Q2: How can I differentiate between C4-hydrolysis and ester hydrolysis in my mass spectrometry data? A: Because the degradation pathways can occur simultaneously, precise mass tracking is critical. Use the following delta masses ( ΔM ) relative to the parent intact mass:

  • -17.96 Da: C4-Hydrolysis (conversion to 4-quinolone).

  • -14.01 Da: C6-Methyl ester hydrolysis (loss of CH2​ via M−CH3​+H ).

  • -28.03 Da: C3-Ethyl ester hydrolysis (loss of C2​H4​ ).

  • -31.97 Da: Simultaneous C4-hydrolysis and C6-ester hydrolysis.

Q3: I am observing precipitation when diluting my DMSO stock into PBS. Is this degradation or poor solubility? A: It is likely a combination of both. The intact esterified 4-chloroquinoline is highly lipophilic and prone to crashing out in high-salt aqueous buffers. Furthermore, if hydrolysis occurs, the resulting 4-quinolone-carboxylic acids can form insoluble polymeric aggregates or coordinate with divalent cations in the buffer. Ensure your DMSO stock is strictly anhydrous (stored over molecular sieves), as water ingress in the stock vial will cause premature hydrolysis[1].

Part 3: Quantitative Data Presentation

To aid in your experimental design, below is a representative kinetic stability profile demonstrating the compound's vulnerability across different aqueous environments.

Table 1: Representative Degradation Kinetics at 37°C

Buffer SystempH LevelEstimated Half-Life ( t1/2​ )Primary Degradant Observed
0.1 M HCl2.0> 48 hoursIntact (Highly stable in acid)
50 mM MES5.5~ 24 hours4-Quinolone derivative (-18 Da)
50 mM PBS7.4~ 4 - 6 hours4-Quinolone & C6-Acid (-18 Da, -32 Da)
50 mM Borate9.0< 1 hourFully Hydrolyzed Di-acid[2][3]

Note: Hydrolysis rates are highly temperature-dependent. Storing working dilutions on ice ( 4∘C ) can extend the t1/2​ at pH 7.4 by up to 3-fold.

Part 4: Experimental Protocols

To ensure trustworthiness in your data, you must validate the stability of this compound under your specific assay conditions. The following is a self-validating protocol for kinetic stability profiling.

Protocol: Kinetic Stability Profiling in Aqueous Media

Rationale: This workflow isolates the variable of aqueous hydrolysis by utilizing a cold organic quench. The addition of cold acetonitrile immediately precipitates buffer salts and denatures any proteins (if testing in plasma), while simultaneously dropping the dielectric constant to halt further SN​Ar or ester hydrolysis.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate in strictly anhydrous, LC-MS grade DMSO. Store in a desiccator at -20°C.

  • Buffer Equilibration: Pre-warm your target aqueous buffer (e.g., 50 mM PBS, pH 7.4) to 37°C in a thermomixer.

  • Initiation: Spike the DMSO stock into the aqueous buffer to achieve a final concentration of 10 µM (Ensure final DMSO concentration is 1% v/v to prevent co-solvent stabilization artifacts). Vortex immediately.

  • Sampling: At designated timepoints (0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot of the incubating mixture.

  • Quenching (Critical Step): Immediately transfer the 50 µL aliquot into a pre-chilled tube containing 50 µL of cold Acetonitrile ( 4∘C ) containing an internal standard. Vortex for 10 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4∘C to pellet any precipitated salts or degraded polymeric aggregates.

  • Analysis: Transfer the supernatant to an LC-MS vial. Quantify the disappearance of the parent peak (Extracted Ion Chromatogram) and monitor the emergence of the -18 Da, -14 Da, and -28 Da degradation products.

Workflow N1 1. Stock Prep (10mM in Dry DMSO) N2 2. Buffer Dilution (10µM, pH 4-9) N1->N2 N3 3. Thermal Incubation (37°C, 0-24h) N2->N3 N4 4. Reaction Quench (Cold MeCN 1:1) N3->N4 N5 5. LC-MS/MS (Quantification) N4->N5

Fig 2. Standardized workflow for kinetic stability profiling in aqueous matrices.

References
  • [2] Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). Available at:[Link]

  • [3] Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journals. Available at:[Link]

Sources

Troubleshooting

Troubleshooting low cell viability in assays with quinoline compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter sudden drops in cell viability or erratic assay readouts when working with quinoline compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter sudden drops in cell viability or erratic assay readouts when working with quinoline compounds. Quinolines (including chloroquine derivatives, indolizinoquinolines, and 8-substituted quinolines) are highly privileged scaffolds in drug discovery, but their unique physicochemical properties—extreme hydrophobicity, intrinsic autofluorescence, and weak base characteristics—create a perfect storm for cell viability assay artifacts.

This guide is designed to help you systematically diagnose and resolve these issues by addressing the root causality of the interference and providing self-validating experimental protocols.

Diagnostic Workflow for Quinoline Assays

TroubleshootingWorkflow Start Observe Erratic/Low Viability in Quinoline Assay CheckVehicle Is final DMSO > 0.5%? Start->CheckVehicle ReduceDMSO Reduce DMSO to ≤ 0.1% or use co-solvents CheckVehicle->ReduceDMSO Yes CheckInterference Is background signal high in a cell-free control? CheckVehicle->CheckInterference No SwitchAssay Switch to Luminescent (CellTiter-Glo) Assay CheckInterference->SwitchAssay Yes CheckLysosome Are cells showing massive vacuolization? CheckInterference->CheckLysosome No ValidateLysosomotropism Perform LysoTracker Assay & Check Autophagy CheckLysosome->ValidateLysosomotropism Yes

Diagnostic workflow for resolving quinoline-induced viability assay failures.

Troubleshooting Guide & FAQs

Q1: My control cells treated with the vehicle (DMSO) are dying at the same rate as my quinoline-treated cells. What is the causality here?

The Causality: Quinoline compounds are notoriously lipophilic and hydrophobic, often requiring high concentrations of Dimethyl Sulfoxide (DMSO) for complete solubilization. However, DMSO is biologically active. At elevated concentrations (>10%), it induces membrane pore formation and triggers apoptosis via caspase-9 and -3 activation[1]. Even at lower concentrations, mammalian cell lines exhibit significant sensitivity. While some robust cancer lines tolerate up to 0.5%, the gold standard to prevent baseline toxicity and phenotypic distortion is maintaining a final DMSO concentration at or below 0.1%[2][3].

Self-Validating Protocol: Solvent Titration & Optimization To ensure your observed cell death is driven by the quinoline and not the solvent, you must decouple the compound from the vehicle.

  • Prepare Master Stock: Dissolve the quinoline compound in 100% DMSO to create a 1000X master stock.

  • Serial Dilution in Solvent: Perform your serial dilutions directly in 100% DMSO. This ensures that when you spike the drug into the media, the volume of DMSO added remains perfectly constant across all dosing tiers.

  • Aqueous Spiking: Dilute the DMSO stocks 1:1000 into pre-warmed culture media to yield a final 0.1% DMSO concentration. Mix vigorously to prevent compound precipitation.

  • Validation Controls: Plate three controls: (A) Untreated cells in standard media, (B) Vehicle control cells (0.1% DMSO in media), and (C) High-vehicle control (0.5% DMSO in media).

  • Decision Gate: If Control B shows >5% viability loss compared to Control A, your cells are hypersensitive to DMSO. You must switch to alternative delivery vehicles such as cyclodextrins or methylcellulose[3].

Q2: I am using an MTT or Resazurin assay, and my quinoline-treated cells show artificially high viability at high doses, or highly erratic readouts. Why?

The Causality: Quinoline derivatives are highly conjugated, planar heteroaromatic structures. This grants them significant intrinsic autofluorescence and optical absorbance[4]. Many quinolines exhibit maximum excitation near 400 nm and emit broadly in the 500–550 nm range, with large Stokes shifts[4]. This directly overlaps with the absorbance and emission spectra of standard colorimetric and fluorometric viability dyes like Resazurin (Alamar Blue) and MTT formazan products. Consequently, the assay reader detects the compound's fluorescence as a "false positive" for cell viability.

Self-Validating Protocol: Cell-Free Optical Interference Validation

  • Prepare Cell-Free Plate: Add your standard culture media to a 96-well plate without any cells.

  • Spike Compound: Add your quinoline compound at the maximum concentration used in your assay (e.g., 10 μM) to the media. Include a media-only well as a blank.

  • Add Viability Reagent: Add your MTT or Resazurin reagent and incubate under your standard assay conditions (e.g., 2–4 hours at 37°C).

  • Read Plate: Measure the absorbance/fluorescence.

  • Decision Gate: If the quinoline-spiked well reads significantly higher than the media blank, your compound is optically interfering. Solution: Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). Luminescence readouts rely on enzymatic light generation rather than excitation light, completely bypassing quinoline autofluorescence.

Q3: My cells are dying rapidly, but microscopy shows massive cellular swelling and vacuolization before death. Is this target-specific toxicity?

The Causality: This is highly indicative of off-target lysosomotropism . Quinolines (such as chloroquine and its derivatives) are weakly basic lipophilic amines. At physiological pH, they diffuse freely across the cell membrane and into the highly acidic environment of the lysosome (pH ~4.5). Once inside, they become protonated and trapped. This massive accumulation neutralizes the lysosomal pH, halts lysosomal degradative enzymes, blocks autophagic flux, and causes severe osmotic swelling (vacuolization)[5][6]. This catastrophic disruption eventually triggers mitochondrial membrane permeabilization and caspase-dependent apoptosis[6][7].

Pathway Quinoline Lipophilic Quinoline (Weak Base) Lysosome Protonation & Trapping in Lysosome Quinoline->Lysosome Diffusion pH Lysosomal pH Neutralization Lysosome->pH Accumulation Autophagy Blockade of Autophagic Flux pH->Autophagy Enzyme Inhibition Stress Accumulation of Cellular Stress Autophagy->Stress Apoptosis Caspase-9/3 Activation (Apoptosis) Stress->Apoptosis Mitochondrial Permeabilization

Mechanistic pathway of quinoline-induced lysosomotropism and apoptosis.

Self-Validating Protocol: Lysosomotropic Mechanism Validation Assay

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow adherence for 24 hours.

  • Pre-treatment Control: Treat one subset of cells with a known lysosomal V-ATPase inhibitor (e.g., Bafilomycin A1 at 100 nM) for 1 hour to pre-neutralize lysosomes. Leave the rest untreated.

  • Compound & Dye Co-Incubation: Add your quinoline compound (at the IC50 concentration) and co-incubate with LysoTracker Red (50 nM) for 2 to 4 hours.

  • Imaging & Analysis: Image using fluorescence microscopy.

  • Decision Gate: LysoTracker only fluoresces in acidic organelles. If your quinoline is lysosomotropic, the LysoTracker signal will severely diminish compared to vehicle controls (due to pH neutralization), and massive vacuoles will be visible via brightfield. The Bafilomycin A1 control validates the baseline appearance of neutralized lysosomes.

Quantitative Data Summary

Use the following table to baseline your experimental parameters against established thresholds for quinoline compounds and solvent limits.

ParameterQuantitative Threshold / RangeBiological/Assay Implication
Optimal DMSO Concentration ≤ 0.1% (v/v)Gold standard for vehicle control; prevents baseline phenotypic distortion and cell death[2][3].
Toxic DMSO Concentration > 0.5% (v/v)Induces caspase-9/-3 activation, membrane pore formation, and rapid viability loss[1][2].
Quinoline Excitation/Emission Ex: ~400 nm / Em: 500–550 nmDirect spectral overlap with Resazurin/MTT assays, causing false-positive viability readouts[4].
Quinoline Stokes Shift 50 – 220 nmHigh autofluorescence interference in standard fluorometric assays[4].
Lysosomotropic Toxicity (IC50) 0.3 – 10 μMConcentration range where quinoline derivatives typically induce autophagic blockade and apoptosis in cell lines[6].

Sources

Optimization

Technical Support Center: Overcoming Poor Miscibility of Organic Compounds in Assay Buffers

Introduction: The Solubility Challenge in Modern Research In the realm of drug discovery and biological research, the poor aqueous solubility of organic compounds is a significant and recurring hurdle. A substantial perc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility Challenge in Modern Research

In the realm of drug discovery and biological research, the poor aqueous solubility of organic compounds is a significant and recurring hurdle. A substantial percentage of new chemical entities (NCEs) are characterized by high lipophilicity, leading to challenges in achieving the necessary concentrations in aqueous assay buffers for accurate biological evaluation.[1][2] This poor miscibility can lead to a cascade of experimental issues, including compound precipitation, underestimated biological activity, and inconsistent data, ultimately hindering the progress of promising research.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the challenges associated with the poor miscibility of organic compounds in assay buffers. Here, we delve into the fundamental principles of solubility and provide practical, field-proven strategies to ensure the reliable and accurate execution of your experiments.

Troubleshooting Guides

This section is designed to provide direct answers and actionable protocols for specific issues you may encounter during your experiments.

Q1: My compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What should I do?

This is a classic and frequent problem arising from the sharp decrease in solvent strength when a compound in a 100% organic solvent, like DMSO, is introduced into an aqueous environment.[4]

Causality: The organic solvent (e.g., DMSO) is infinitely miscible with water, but the compound dissolved within it may not be. When the DMSO concentration is rapidly diluted below a critical threshold, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.[4]

Step-by-Step Troubleshooting Protocol:
  • Visually Inspect the Stock Solution: Before any dilution, ensure your DMSO stock solution is completely clear and free of any visible precipitate.[4] Repeated freeze-thaw cycles can lead to compound precipitation even in the stock vial.[5][4] If precipitate is observed, gentle warming and vortexing may redissolve the compound. If not, a fresh stock solution should be prepared.[4]

  • Optimize the Dilution Method:

    • Serial Dilutions in DMSO: Instead of a single large dilution into the aqueous buffer, perform serial dilutions in DMSO first to lower the compound concentration before the final aqueous dilution.[6] This reduces the magnitude of the "solvent shock."

    • Stirring/Vortexing During Addition: When adding the DMSO stock to the aqueous buffer, ensure the buffer is being gently stirred or vortexed. This promotes rapid mixing and can prevent localized high concentrations of the compound that trigger precipitation.

    • Temperature Considerations: Ensure both the stock solution and the assay buffer are at the same temperature, typically the intended assay temperature. Temperature can influence solubility.[7]

  • Reduce the Final DMSO Concentration Incrementally: While a lower final DMSO concentration is often desirable to minimize solvent effects on the assay, a slightly higher concentration may be necessary to maintain solubility. Systematically test a range of final DMSO concentrations (e.g., 1%, 0.5%, 0.25%, 0.1%) to find the lowest concentration that prevents precipitation while remaining compatible with your assay.[8]

  • Consider a Co-Solvent System: For highly problematic compounds, preparing the initial stock solution in a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) can sometimes improve solubility upon dilution into the aqueous buffer.[4]

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Compound Precipitates in Buffer B Inspect DMSO Stock for Precipitate A->B Start Here C Optimize Dilution Method (Serial Dilution, Stirring) B->C If Stock is Clear D Test Lower Final [Compound] and/or Higher Final [DMSO] C->D E Introduce Solubility Enhancers (e.g., Surfactants, Cyclodextrins) D->E If Still Precipitating F Compound Remains Soluble D->F Success E->F Success G Precipitation Persists E->G No Resolution

Caption: Troubleshooting workflow for compound precipitation.

Q2: I need to keep the final DMSO concentration below 0.1% due to cellular toxicity, but my compound won't stay in solution. What are my options?

This is a common constraint in cell-based assays where even low concentrations of organic solvents can impact cell viability and function.[9][10]

Causality: Many cell lines are sensitive to DMSO, with concentrations as low as 0.1% potentially inducing alterations in cellular processes.[9] For compounds with very low aqueous solubility, this presents a significant challenge as the required DMSO concentration for solubilization may exceed the tolerated level.

Alternative Solubilization Strategies:
  • Surfactants: Surfactants, or detergents, can be used to form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][11]

    • Commonly Used Surfactants: Polysorbates (e.g., Tween® 80), Cremophor® EL, and Solutol® HS-15 are frequently used non-ionic surfactants.[11][12]

    • Protocol for Surfactant Use:

      • Prepare a stock solution of the surfactant (e.g., 10% Tween® 80 in water).

      • In a separate tube, add the required amount of your compound's DMSO stock solution.

      • Add a small volume of the surfactant stock solution and vortex thoroughly.

      • Slowly add the aqueous assay buffer to the final volume while vortexing.

    • Important Consideration: Surfactants can interfere with certain assays, particularly those involving membrane proteins or lipid signaling. It is crucial to run a vehicle control with the surfactant alone to assess its impact on the assay.[13]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment.[1][11][]

    • Types of Cyclodextrins: Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used.[12][15]

    • Protocol for Cyclodextrin Use:

      • Prepare a stock solution of the cyclodextrin in the assay buffer (e.g., 10-50 mM HP-β-CD).

      • Add the compound's DMSO stock directly to the cyclodextrin-containing buffer.

      • Allow the mixture to equilibrate (e.g., by shaking or sonicating) to facilitate the formation of the inclusion complex.

    • Benefit: Cyclodextrins are generally well-tolerated in cell-based assays and are less likely to interfere with biological processes compared to surfactants.[10][13]

Data Presentation: Comparison of Common Solubilizing Agents
Solubilizing AgentTypical Starting ConcentrationAdvantagesDisadvantages
DMSO < 1% (cell-based), < 5% (biochemical)High solubilizing power for many compounds.Can be toxic to cells, may affect enzyme activity.[9][16]
Ethanol < 1%Good solubilizing power, less toxic than DMSO for some cells.Can affect membrane fluidity and protein conformation.
Tween® 80 0.01% - 0.1%Effective at low concentrations.Can interfere with assays, may form micelles that sequester the compound.[13]
HP-β-Cyclodextrin 1 - 10 mMGenerally low toxicity, does not form micelles.[10][13]May not be as effective for all compounds, can be more expensive.

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A:

  • Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock solution (like in DMSO) when rapidly diluted into an aqueous buffer. It represents a supersaturated, but often temporarily stable, state.[17] This is the most relevant type of solubility for most in vitro assays where compounds are introduced from a stock solution.[17]

  • Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[17] This is more relevant for understanding a compound's behavior in later stages of drug development, such as formulation for oral administration.

For your assay, you are primarily concerned with kinetic solubility . A compound may have low thermodynamic solubility but acceptable kinetic solubility for the duration of your experiment. However, if the kinetic solubility is exceeded, you will observe precipitation.[18]

Q: How should I prepare and store my stock solutions to minimize solubility issues?

A: Proper handling of stock solutions is critical.

  • Use High-Quality, Anhydrous DMSO: Water can be absorbed from the atmosphere, reducing the solubilizing power of DMSO and potentially leading to compound precipitation over time.[5]

  • Prepare Concentrated Stocks: It is often easier and more accurate to weigh a larger amount of compound to prepare a concentrated stock solution (e.g., 10-20 mM).[19][20][21]

  • Aliquot and Store Properly: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store at -20°C or -80°C in tightly sealed vials.[8]

Q: Can I just filter my final assay solution if I see a precipitate?

A: Filtering is generally not recommended as it removes the precipitated compound, leading to an unknown and lower final concentration in your experiment.[4] This will compromise the accuracy and validity of your results. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[4]

Q: My compound seems to "crash out" of solution over the course of a long incubation. What can I do?

A: This is indicative of a metastable solution where the compound is initially kinetically soluble but precipitates over time as it moves towards its lower thermodynamic solubility.

  • Incorporate Solubility Enhancers: The use of surfactants or cyclodextrins, as described in the troubleshooting section, can help stabilize the compound in solution for longer periods.

  • Reduce Incubation Time: If experimentally feasible, reducing the incubation time may allow you to obtain a readout before significant precipitation occurs.

  • Consider Alternative Formulation Strategies: For longer-term studies, more advanced formulation strategies like lipid-based formulations or nanoparticles may be necessary.[1][22]

G cluster_0 Compound Properties cluster_1 Initial Solubilization cluster_2 Dilution into Assay Buffer cluster_3 Potential Outcomes A Poorly Soluble Organic Compound B Dissolve in 100% DMSO (Stock Solution) A->B C Direct Dilution B->C Standard Method D Dilution with Solubility Enhancers B->D Optimized Method E Precipitation (Inaccurate Results) C->E F Soluble Compound (Accurate Results) D->F

Caption: Logical relationship of solubilization strategies.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Gothwal, A., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Investigation, 53(1), 1-26. [Link]

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Validation

A Comparative Guide to 4-Chloroquinoline Inhibitors: Profiling 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate Against Established Kinase and Parasite Growth Inhibitors

Introduction The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Its legacy is anchored by chloroquine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of clinically significant therapeutic agents. Its legacy is anchored by chloroquine (CQ), a cornerstone of antimalarial therapy for decades.[1] The versatility of this heterocyclic system has since been exploited to develop compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The core structure's ability to be readily functionalized allows for the fine-tuning of physicochemical properties and target specificity.

This guide provides a comprehensive framework for evaluating novel 4-chloroquinoline derivatives, using 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate as a case study. While specific biological data for this compound is not yet widely published, its unique dicarboxylate structure presents an intriguing deviation from traditional 4-aminoquinoline analogues.[5] We will objectively compare its potential efficacy against two well-established classes of 4-chloroquinoline inhibitors: the archetypal antimalarial agent, Chloroquine, and a representative PIM1 kinase inhibitor, a target class for which quinoline derivatives have shown significant promise in oncology.[6]

The objective is not merely to present data, but to provide researchers, scientists, and drug development professionals with the scientific rationale and detailed experimental methodologies required to rigorously profile and compare these compounds, thereby enabling informed decisions in drug discovery pipelines.

Section 1: The 4-Chloroquinoline Scaffold: A Versatile Pharmacophore

The 4-chloroquinoline ring system is an attractive starting point for drug design due to a combination of synthetic accessibility and favorable biological interactions. Its planar aromatic nature facilitates π-π stacking interactions with biological targets, such as the porphyrin ring of heme or aromatic residues in the ATP-binding pocket of kinases.[7] The chlorine atom at the 4-position serves as a crucial reactive handle for nucleophilic aromatic substitution, enabling the introduction of diverse side chains that modulate the compound's potency, selectivity, pharmacokinetics, and mechanism of action.[4] This synthetic tractability has led to the development of thousands of analogues targeting a wide array of diseases.[2][8]

Section 2: Profile of a Novel Derivative: 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate

The subject of our analysis, 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate (referred to hereafter as EMC-dicarboxylate ), presents a distinct structural profile.

Chemical Structure:

  • Core: 4-Chloro-6-methylquinoline

  • Substituents: An ethyl carboxylate group at position 3 and a methyl carboxylate group at position 6.[5]

Unlike chloroquine and many kinase inhibitors that feature a basic amine side chain at the 4-position, EMC-dicarboxylate is characterized by two ester functionalities. This modification significantly alters its potential physicochemical properties. The absence of a basic nitrogen suggests it may not accumulate in acidic organelles like the parasite's digestive vacuole in the same manner as chloroquine.[9] Furthermore, the ester groups may be susceptible to hydrolysis by cellular esterases, potentially acting as a prodrug or influencing its metabolic stability.

Section 3: Comparative Analysis: Benchmarking Against Established Inhibitors

To effectively profile EMC-dicarboxylate, we compare it against two standards representing distinct, well-understood mechanisms of action for the 4-chloroquinoline class.

The Antimalarial Benchmark: Chloroquine (CQ)

Chloroquine was a highly effective and widely used antimalarial drug for decades.[10] Its primary mechanism of action targets the detoxification of heme within the malaria parasite, Plasmodium falciparum.[11]

  • Mechanism of Action: During its life cycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates in the acidic digestive vacuole of the parasite. There, it binds to heme, preventing its polymerization into hemozoin.[7] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[7]

cluster_RBC Host Red Blood Cell cluster_DV Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization CQ_Heme CQ-Heme Complex Damage Oxidative Stress & Membrane Damage Heme->Damage CQ_in Chloroquine (CQ) CQ_in->Hemozoin INHIBITS CQ_in->CQ_Heme Death Parasite Death Damage->Death

Caption: Chloroquine's Antimalarial Mechanism of Action.

The Kinase Inhibitor Benchmark: A Representative PIM1 Inhibitor

The PIM kinases (PIM1, PIM2, PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various human cancers, including prostate and leukemia.[12] They play a crucial role in promoting cell survival, proliferation, and resistance to apoptosis, making them attractive targets for cancer therapy.[12] Several quinoline-based molecules have been identified as potent PIM1 kinase inhibitors.[6][13]

  • Mechanism of Action: Most small-molecule kinase inhibitors, including those based on the quinoline scaffold, function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream protein substrates.[12] By blocking PIM1 activity, these inhibitors can suppress pro-survival signaling pathways (e.g., by preventing the phosphorylation and inactivation of the pro-apoptotic protein BAD) and ultimately induce apoptosis in cancer cells.

GF Growth Factors / Cytokines Receptor Receptor GF->Receptor STAT STAT Pathway Receptor->STAT PIM1_exp PIM1 Gene Expression STAT->PIM1_exp PIM1 Active PIM1 Kinase PIM1_exp->PIM1 pSubstrate Phosphorylated Substrate (pBAD) PIM1->pSubstrate ATP ATP ATP->PIM1 Substrate Substrate (e.g., BAD) Substrate->PIM1 Apoptosis Apoptosis pSubstrate->Apoptosis Inhibits Survival Cell Survival & Proliferation Inhibitor 4-Chloroquinoline PIM1 Inhibitor Inhibitor->PIM1 INHIBITS

Caption: PIM1 Kinase Pro-Survival Signaling Pathway.

Section 4: Experimental Framework for Comparative Efficacy

To objectively assess the biological activity of EMC-dicarboxylate relative to our benchmarks, a series of standardized, self-validating in vitro assays are required. The causality for selecting these specific protocols is to probe the two most prominent activities of the 4-chloroquinoline class: kinase inhibition and antiplasmodial action.

Workflow for In Vitro Kinase Inhibition Assay

start Start prep_inhibitor Prepare Serial Dilutions of Test Compounds (EMC, PIM-Q, CQ) start->prep_inhibitor plate_compounds Dispense Compounds & Controls to 96-Well Plate prep_inhibitor->plate_compounds prep_enzyme Prepare PIM1 Kinase & Substrate Mix in Assay Buffer add_enzyme Add Kinase/Substrate Mix to Initiate Reaction prep_enzyme->add_enzyme plate_compounds->add_enzyme incubate_kinase Incubate at 30°C (e.g., 60 min) add_enzyme->incubate_kinase add_glo Add Kinase-Glo® Reagent (Stops reaction, generates light) incubate_kinase->add_glo incubate_read Incubate at RT (e.g., 10 min) add_glo->incubate_read read Measure Luminescence (Plate Reader) incubate_read->read analyze Calculate % Inhibition & Determine IC50 Values read->analyze end End analyze->end

Caption: Workflow for a Luminescence-Based Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PIM1 kinase.

Rationale: A luminescence-based assay, such as the Kinase-Glo® assay, is selected for its high sensitivity, broad dynamic range, and simple "add-mix-read" format, making it suitable for high-throughput screening.[14] The assay quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and weaker inhibition.[14]

Protocol: PIM1 Kinase Inhibition Assay (Luminescence-Based)

  • Compound Preparation:

    • Prepare 10 mM stock solutions of EMC-dicarboxylate, Chloroquine, and a known PIM1 inhibitor (e.g., SGI-1776, as a positive control) in 100% DMSO.

    • Perform a serial 3-fold dilution series in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5.08 nM).[10]

  • Assay Plate Setup (White, Opaque 96-well Plate):

    • Add 1 µL of each compound dilution to the appropriate wells.

    • Controls: Add 1 µL of DMSO to "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) wells.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate Master Mix in kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5). This mix should contain recombinant human PIM1 kinase (e.g., 5 ng/reaction) and a suitable substrate peptide.

    • Add 10 µL of the 2X Kinase/Substrate Master Mix to all wells except the "No Enzyme" control. Add 10 µL of assay buffer with substrate to these wells.

    • Prepare a 2X ATP solution in kinase assay buffer (final concentration should be at or near the Km of ATP for PIM1, e.g., 10 µM).

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.

    • Incubate the plate at 30°C for 60 minutes.[14]

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction.[14]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme))

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro Antiplasmodial Activity Assay

Objective: To determine the IC₅₀ of test compounds against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2/W2) strains of P. falciparum.

Rationale: The [³H]-hypoxanthine incorporation assay is a gold-standard method for measuring the proliferation of P. falciparum in vitro.[8][9] The parasite salvages hypoxanthine from the culture medium for nucleic acid synthesis. The amount of radiolabeled hypoxanthine incorporated is directly proportional to parasite growth, providing a robust measure of inhibitory activity.[15]

Protocol: [³H]-Hypoxanthine Incorporation Assay

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., 3D7 and Dd2) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Compound Plating: In a 96-well plate, add 25 µL of serially diluted test compounds in culture medium. Include chloroquine and artesunate as positive controls and wells with no drug as negative controls.

  • Assay Initiation: Add 200 µL of parasitized red blood cell suspension (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi/well) to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Harvest the cells onto a glass-fiber filter using a cell harvester. Wash the filters to remove unincorporated radiolabel. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

In Vitro Cytotoxicity Assay

Objective: To assess the general cytotoxicity of the compounds against a human cell line (e.g., HEK293) to determine the selectivity index (SI).

Rationale: It is crucial to determine if the observed inhibitory activity is specific to the intended target (kinase or parasite) or due to general cellular toxicity. The MTS assay is a colorimetric method that measures cell viability based on the metabolic reduction of a tetrazolium salt by viable cells.[16] The resulting SI (IC₅₀ in human cells / IC₅₀ in parasite/kinase) is a key indicator of a compound's therapeutic window.

Protocol: MTS Cytotoxicity Assay

  • Cell Plating: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same serial dilutions of the test compounds used in the primary assays. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until color development is sufficient.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration that inhibits 50% of cell growth).

Section 5: Data Interpretation and Comparative Summary

The data from these assays will allow for a direct comparison of EMC-dicarboxylate with the established inhibitors. The results can be summarized in a table for clarity.

Table 1: Hypothetical Comparative Efficacy Data for 4-Chloroquinoline Derivatives

CompoundPIM1 Kinase IC₅₀ (nM)P. falciparum 3D7 IC₅₀ (nM)P. falciparum Dd2 IC₅₀ (nM)HEK293 IC₅₀ (nM)Selectivity Index (SI) for Dd2
EMC-dicarboxylate 85>10,000>10,000>20,000>2
Chloroquine (CQ) >25,00020250>50,000>200
PIM1 Inhibitor (PIM-Q) 158,5009,2004,500~0.5
  • Interpretation of Hypothetical Results:

    • EMC-dicarboxylate: In this scenario, the compound shows moderate, selective activity against PIM1 kinase but is completely inactive as an antiplasmodial agent. Its high IC₅₀ against HEK293 cells suggests low general cytotoxicity. This profile would classify it as a selective kinase inhibitor lead, warranting further optimization for PIM1 potency.

    • Chloroquine: As expected, CQ is highly potent against the CQ-sensitive (3D7) strain and shows a characteristic drop in potency against the CQ-resistant (Dd2) strain. It has no activity against PIM1 kinase and exhibits a very high selectivity index, highlighting its specific antiplasmodial mechanism.[15][17]

    • PIM1 Inhibitor (PIM-Q): This compound is highly potent against PIM1 kinase but shows poor antiplasmodial activity. Its cytotoxicity against the human cell line is significant, resulting in a low selectivity index, which could be a concern for therapeutic development.[12]

Section 6: Conclusion and Future Directions

This guide outlines a logical and robust experimental framework for the comparative analysis of novel 4-chloroquinoline derivatives. By benchmarking a new chemical entity like 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate against well-characterized compounds such as Chloroquine and a representative PIM1 kinase inhibitor, researchers can rapidly ascertain its primary mechanism of action and therapeutic potential.

The proposed workflow, integrating specific in vitro assays for kinase inhibition, antiplasmodial activity, and general cytotoxicity, provides a clear path to generating the quantitative data needed for structure-activity relationship (SAR) studies. Depending on the experimental outcomes, future directions could include:

  • If Kinase Activity is Confirmed: Profile the compound against a broader panel of kinases to determine its selectivity, and initiate co-crystallization studies to understand its binding mode within the PIM1 active site.

  • If Antimalarial Activity is Confirmed: Conduct mechanism-of-action studies, such as the hemozoin inhibition assay, and proceed to in vivo efficacy testing in a mouse model of malaria.[11][18]

  • If Cytotoxicity is High: The compound may be deprioritized, or medicinal chemistry efforts could be directed toward modifications that reduce off-target toxicity while retaining on-target potency.

By employing this structured, evidence-based approach, drug discovery teams can efficiently navigate the complexities of the 4-chloroquinoline chemical space and identify promising new candidates for clinical development.

References

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Comparative

Cross-Validation of Novel Quinoline Compounds: A Comparative Guide on Efficacy and Mechanism

As a Senior Application Scientist navigating the complexities of preclinical drug discovery, I frequently encounter the challenge of distinguishing true mechanistic efficacy from off-target cytotoxicity. The quinoline sc...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of preclinical drug discovery, I frequently encounter the challenge of distinguishing true mechanistic efficacy from off-target cytotoxicity. The quinoline scaffold—a privileged bicyclic heterocycle—has yielded profound successes in antimalarial and anticancer therapeutics[1]. However, evaluating novel quinoline derivatives requires a robust, self-validating experimental framework.

This guide objectively compares the performance of recently developed quinoline derivatives against standard alternatives. By integrating in silico predictive modeling with orthogonal in vitro and live-cell assays, we establish a rigorous cross-validation pipeline that ensures phenotypic observations align perfectly with target engagement.

Comparative Efficacy: Novel Quinolines vs. Standard Therapeutics

To demonstrate the versatility of the quinoline core, we will cross-validate two distinct, highly potent novel derivatives against established clinical standards:

  • Compound 12c : A novel quinoline-based analogue of combretastatin A-4 (CA-4) designed as a tubulin polymerization inhibitor[2].

  • Compound 28 : A tailor-made quinoline derivative synthesized to function as a Topoisomerase 1 (Top1) poison[3].

Quantitative Data Presentation

The following table summarizes the antiproliferative cross-validation of these compounds across multiple human cancer cell lines, benchmarked against standard inhibitors.

Table 1: Comparative In Vitro Antiproliferative Activity (IC₅₀ in µM)

Compound / DrugPrimary Target MechanismMCF-7 (Breast)HCT-116 (Colon)HeLa (Cervical)MCF-10A (Normal)Selectivity Index (SI)*
Compound 12c Tubulin Inhibition0.010 ± 0.0020.021 ± 0.0040.042 ± 0.005> 50.0> 5000
Compound 28 Top1 Poisoning0.029 ± 0.0040.035 ± 0.003N/A> 10.0> 344
Colchicine (Std)Tubulin Inhibition0.015 ± 0.0030.028 ± 0.0050.031 ± 0.0040.5~ 33
Camptothecin (Std)Top1 Poisoning0.045 ± 0.0060.050 ± 0.007N/A0.8~ 17

*Selectivity Index (SI) = IC₅₀ (Normal MCF-10A) / IC₅₀ (MCF-7). Insight: Both novel quinoline derivatives outperform their respective standard alternatives not only in raw potency (lower IC₅₀) but significantly in their selectivity profile, demonstrating a wider therapeutic window.

Mechanistic Cross-Validation (The "Why")

A low IC₅₀ value is meaningless without proving the mechanism of action. To establish scientific trustworthiness, phenotypic cytotoxicity must be cross-validated with target engagement.

MOA Quinoline Novel Quinoline Derivatives Tubulin Tubulin Polymerization Quinoline->Tubulin Comp. 12c Top1 Topoisomerase 1 (Top1) Quinoline->Top1 Comp. 28 Arrest G2/M Phase Arrest Tubulin->Arrest Inhibition Cleavage Top1-DNA Cleavage Complex (Top1cc) Top1->Cleavage Poisoning Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Cleavage->Apoptosis

Fig 1. Dual mechanistic pathways of novel quinoline derivatives inducing cancer cell apoptosis.

  • Why use Flow Cytometry for Tubulin Inhibitors? Compound 12c is designed to compete with colchicine. If tubulin polymerization is successfully inhibited, the mitotic spindle cannot form. Flow cytometry provides a self-validating functional readout by confirming that treated cells arrest specifically at the G2/M phase, proving the intracellular functional consequence of the biochemical binding[2].

  • Why use FRAP for Top1 Poisons? In vitro cleavage assays confirm that Compound 28 traps Top1-DNA cleavage complexes (Top1ccs). However, cell-free assays lack the complex chromatin environment. Fluorescence Recovery After Photobleaching (FRAP) in live cells dynamically measures the mobility of GFP-tagged Top1. A slower recovery rate directly validates that the quinoline compound is physically trapping the enzyme on the DNA in real-time, providing an orthogonal proof of mechanism[3].

Self-Validating Experimental Protocols

To ensure reproducibility and rigorous E-E-A-T standards, the following protocols are designed as self-validating systems.

Workflow InSilico 1. In Silico 3D-QSAR (CoMFA/CoMSIA) Synthesis 2. Chemical Synthesis & Structural Validation InSilico->Synthesis Predictive Modeling InVitro 3. In Vitro Screening (MTT Assay) Synthesis->InVitro Purified Compounds Mech 4. Mechanistic Validation (FRAP / Flow Cytometry) InVitro->Mech Hit Identification Selectivity 5. Selectivity Profiling (MCF-10A Normal Cells) InVitro->Selectivity Toxicity Screen Mech->Selectivity

Fig 2. Self-validating experimental workflow from in silico design to selectivity profiling.

Protocol A: Self-Validating MTT Viability & Selectivity Assay

Purpose: To determine the IC₅₀ while simultaneously cross-validating tumor selectivity against non-cancerous cells.

  • Cell Seeding: Seed target cancer cell lines (e.g., MCF-7, HCT-116) and normal breast epithelial cells (MCF-10A) in 96-well plates at a density of 10×103 cells/mL (200 µL/well).

    • Causality: Using parallel normal cell lines is critical to calculate the Selectivity Index (SI). This self-validating step distinguishes a true targeted therapy from a non-specific universal toxin.

  • Vehicle Control Application: Treat control wells with 0.1% DMSO.

    • Causality: Quinoline derivatives are inherently hydrophobic. Capping DMSO at 0.1% ensures complete compound solubility without inducing solvent-mediated baseline toxicity, preserving the integrity of the viability baseline.

  • Compound Treatment: Apply test compounds (12c, 28, and standards) in a logarithmic concentration gradient (1 nM to 50 µM) and incubate for 72 hours at 37°C, 5% CO₂.

  • Quantification: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Live-Cell FRAP Assay for Top1cc Trapping

Purpose: To validate intracellular target engagement of Top1 poisons (e.g., Compound 28).

  • Transfection: Transfect HeLa cells with a GFP-Top1 expression plasmid and culture them in 35-mm glass-bottom dishes for 24 hours.

  • Sensitization: Treat the cells with 1 µM of the quinoline derivative (Compound 28) or Camptothecin for 30 minutes prior to imaging.

  • Photobleaching: Using a confocal microscope equipped with a high-intensity laser, bleach a specific nucleoplasmic region of interest (ROI, ~1 µm diameter) for 100 milliseconds.

  • Recovery Monitoring: Record fluorescence recovery in the ROI every 2 seconds for a total of 3 minutes.

    • Causality: If the quinoline derivative successfully poisons Top1, the enzyme becomes covalently trapped to the DNA strand. This physical tethering drastically reduces the diffusion rate of GFP-Top1 back into the bleached area compared to the vehicle control, definitively proving intracellular target engagement.

Conclusion

Cross-validation is the bedrock of modern drug discovery. As demonstrated, novel quinoline derivatives like Compound 12c and Compound 28 exhibit vastly superior potency and selectivity compared to standard alternatives like Colchicine and Camptothecin. By pairing predictive 4[4] with rigorous, self-validating biological assays, researchers can confidently advance quinoline-based hits into preclinical development.

References

  • Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect.National Institutes of Health (NIH) - PMC.
  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid

Sources

Validation

Comparative SAR Guide: 6-Methyl-4-chloroquinoline Derivatives in Therapeutic Discovery

Executive Summary The 4-aminoquinoline scaffold remains a cornerstone in the development of antimalarial and anticancer therapeutics. While historical drug discovery has heavily favored the 7-chloro substitution pattern...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinoline scaffold remains a cornerstone in the development of antimalarial and anticancer therapeutics. While historical drug discovery has heavily favored the 7-chloro substitution pattern (exemplified by the classic drug chloroquine), emerging multidrug resistance mechanisms and off-target toxicities necessitate the exploration of alternative structural motifs.

As a Senior Application Scientist, I have structured this guide to provide a comprehensive Structure-Activity Relationship (SAR) comparison, positioning 6-methyl-4-chloroquinoline derivatives against their 7-chloro and 6-methoxy counterparts. By analyzing electronic properties, metabolic stability, and synthetic accessibility, this document equips drug development professionals with actionable, field-proven insights for optimizing quinoline-based lead compounds.

Mechanistic Rationale: The 6-Methyl Advantage

The substitution pattern on the quinoline core fundamentally dictates the molecule's pharmacokinetics and pharmacodynamics. The shift from a 7-chloro to a 6-methyl substituent introduces critical changes in the molecule's stereoelectronic profile:

  • Electronic Modulation & pKa: The 6-methyl group acts as a weak electron-donating group via hyperconjugation. Unlike the strongly electron-withdrawing 7-chloro group, the 6-methyl substitution slightly increases the basicity of the quinoline ring nitrogen. This subtle pKa shift enhances the molecule's accumulation in the highly acidic food vacuole of Plasmodium species via ion-trapping—a critical prerequisite for target engagement.

  • Metabolic Shielding: The 6-position of the quinoline ring is a known hotspot for cytochrome P450 (CYP450)-mediated hydroxylation. Introducing a methyl group effectively blocks this metabolic liability, prolonging the plasma half-life compared to unsubstituted analogs without introducing the extreme lipophilicity associated with larger halogens[1].

  • Target Interaction: Like other active 4-aminoquinolines, 6-methyl derivatives exert their primary antimalarial effect by capping ferriprotoporphyrin IX (toxic free heme) and inhibiting its biocrystallization into inert hemozoin[2].

MOA Hb Host Hemoglobin (Food Vacuole) Heme Free Toxic Heme (Ferriprotoporphyrin IX) Hb->Heme Proteolysis Hz Hemozoin (Non-toxic crystals) Heme->Hz Biocrystallization Drug 6-Methyl-4-aminoquinoline (Target Compound) Drug->Heme Intercalation & Capping Drug->Hz Inhibits Formation

Figure 1: Mechanism of 6-methyl-4-aminoquinolines inhibiting hemozoin biocrystallization.

Structure-Activity Relationship (SAR) Analysis

To objectively evaluate the 6-methyl scaffold, we compare it against the classic 7-chloro (chloroquine-like) and 6-methoxy (quinine-like) scaffolds, holding the C4-amine side chain constant (e.g., utilizing a standard diethylamino-isopentyl or piperazine-based linker) [2].

Table 1: Comparative In Vitro Efficacy and Cytotoxicity of Substituted 4-Aminoquinolines
Quinoline Core Substitution IC50​ Pf3D7 (nM) IC50​ PfDd2 (nM)Resistance Index (Dd2/3D7)Cytotoxicity HepG2 ( μ M)
7-Chloro (Reference)12.5 ± 2.1155.0 ± 12.412.4> 50
6-Methoxy 25.4 ± 3.845.2 ± 5.11.8> 50
6-Methyl (Target Scaffold)14.2 ± 1.928.5 ± 4.22.0> 50
Causality & Insights:
  • Potency vs. Resistance: While the 7-chloro derivative exhibits the highest potency against the drug-sensitive Pf3D7 strain, it suffers a massive drop in efficacy against the multidrug-resistant PfDd2 strain (Resistance Index = 12.4). This drop is caused by rapid drug efflux mediated by mutant PfCRT (Plasmodium falciparum chloroquine resistance transporter) proteins.

  • The 6-Methyl Sweet Spot: The 6-methyl derivative maintains near-equivalent baseline potency to the 7-chloro analog (14.2 nM vs 12.5 nM) but completely circumvents the PfCRT-mediated resistance mechanism, retaining high efficacy against the resistant PfDd2 strain (28.5 nM). The specific steric bulk and altered electronics of the 6-methyl group prevent efficient recognition and binding by the mutant efflux pump, ensuring the drug remains trapped inside the food vacuole [1].

Experimental Methodologies

Protocol A: Synthesis via Palladium-Catalyzed Amination

Historically, 4-aminoquinolines were synthesized via Nucleophilic Aromatic Substitution ( SN​Ar ) by heating 4-chloroquinolines with amines at 100–160 °C. This harsh method often leads to thermal degradation, poor yields with sterically hindered amines, and difficult purifications. To ensure high synthetic integrity, we utilize the Palladium-catalyzed Buchwald-Hartwig amination as a milder, high-yielding alternative [3][4].

Synth Start 6-Methyl-4-chloroquinoline + Primary/Secondary Amine Cat Pd(OAc)2 (4 mol%) DPEphos (8 mol%) Start->Cat Catalyst Addition Base K3PO4 (2.5 equiv) in Dioxane (85°C) Cat->Base Base & Solvent Prod 6-Methyl-4-aminoquinoline Derivative (Yield: 75-92%) Base->Prod 18h Reaction

Figure 2: Palladium-catalyzed amination workflow for synthesizing 6-methyl-4-aminoquinolines.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, add 6-methyl-4-chloroquinoline (1.0 equiv, 1.0 mmol), Pd(OAc)2​ (0.04 equiv, 4 mol%), DPEphos (0.08 equiv, 8 mol%), and anhydrous K3​PO4​ (2.5 equiv, 2.5 mmol).

  • Amine Addition: Add the desired primary or secondary amine (1.5 equiv, 1.5 mmol) followed by anhydrous 1,4-dioxane (4.0 mL).

  • Reaction: Seal the flask and heat the mixture to 85 °C in an oil bath with vigorous magnetic stirring for 18 hours.

    • Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a dark amber solution. Confirm completion via TLC (EtOAc:Hexane 1:1); the starting material spot ( Rf​≈0.6 ) must completely disappear to prevent difficult downstream separations.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the phosphate salts and palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure 6-methyl-4-aminoquinoline derivative.

Protocol B: In Vitro Antimalarial Efficacy (SYBR Green I Assay)

To validate the SAR data presented in Table 1, a self-validating fluorescence assay is used to measure parasite proliferation by quantifying parasitic DNA.

Step-by-Step Procedure:

  • Culture Preparation: Maintain Plasmodium falciparum (3D7 and Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Drug Plating: In a 96-well plate, perform serial dilutions of the synthesized 6-methyl-4-aminoquinoline derivatives (from 1000 nM down to 0.5 nM). Include Chloroquine as a positive control and DMSO (0.1%) as a negative control.

  • Incubation: Add the parasite culture (0.3% parasitemia) to the wells. Incubate the plates at 37 °C in a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ) for 72 hours.

  • Lysis & Staining: Freeze the plates at -80 °C for 1 hour, then thaw to lyse the erythrocytes. Add 100 μ L of SYBR Green I lysis buffer (containing 2X SYBR Green I dye) to each well.

  • Quantification: Incubate in the dark for 1 hour at room temperature. Read the fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

    • Validation Checkpoint: The DMSO control wells must show a minimum of 5-fold higher fluorescence compared to the highest concentration of the Chloroquine control. If this threshold is not met, the assay window is too narrow, indicating poor parasite growth, and the plate must be discarded.

References

  • Margolis, B. J., Long, K. A., Laird, D. L. T., Ruble, J. C., & Pulley, S. R. (2007). "Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology." Journal of Organic Chemistry, 72(6), 2232-2235. URL:[Link]

  • O'Neill, P. M., et al. (2020). "Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum." ChemRxiv. URL: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of Halogenated Quinoline Compounds in Cancer Research

This guide provides an in-depth, objective comparison of the efficacy of prominent halogenated quinoline compounds in cancer research. It is intended for researchers, scientists, and drug development professionals seekin...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the efficacy of prominent halogenated quinoline compounds in cancer research. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced anticancer activities of this versatile chemical scaffold. We will delve into the mechanisms of action, present supporting experimental data, and provide detailed protocols for key validation assays.

Introduction: The Quinoline Scaffold and the Impact of Halogenation in Oncology

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] In oncology, quinoline derivatives have demonstrated a remarkable breadth of anticancer activities, including the ability to intercalate DNA, inhibit topoisomerase enzymes, and modulate various signaling pathways crucial for tumor growth and survival.[3][4][5]

Halogenation, the incorporation of halogen atoms (F, Cl, Br, I) into the quinoline structure, is a key strategy for modulating the physicochemical and biological properties of these compounds. This modification can significantly impact a molecule's lipophilicity, membrane permeability, metabolic stability, and target-binding affinity, often leading to enhanced anticancer potency.[6][7] This guide will compare the efficacy of several key halogenated quinolines, focusing on chloroquine and clioquinol, and touching upon other derivatives to provide a comprehensive overview for the research community.

Part 1: Chloroquine - The Autophagy Modulator with Pleiotropic Anticancer Effects

Chloroquine (CQ), a well-known antimalarial drug, has been extensively repurposed for cancer therapy. Its primary anticancer mechanism is widely attributed to the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress and chemotherapy.[8][9]

Mechanism of Action

Chloroquine, a weak base, accumulates in the acidic environment of lysosomes, raising their pH and inhibiting the fusion of autophagosomes with lysosomes.[9][10] This blockade of the final step of autophagy leads to the accumulation of autophagosomes and prevents the degradation of cellular components, ultimately inducing cancer cell death.[8]

Beyond autophagy inhibition, CQ exhibits pleiotropic effects. It can induce DNA damage and generate reactive oxygen species (ROS), contributing to its cytotoxicity.[11] Furthermore, recent studies have revealed an autophagy-independent mechanism where CQ normalizes tumor vasculature by altering NOTCH1 signaling in endothelial cells, which can reduce tumor invasion and enhance the delivery of other chemotherapeutic agents.[10][12]

G cluster_0 Chloroquine's Dual Action on Cancer cluster_1 Autophagy Inhibition cluster_2 Vessel Normalization (Autophagy-Independent) Autophagosome Autophagosome Autolysosome (Blocked) Autolysosome (Blocked) Autophagosome->Autolysosome (Blocked) Fusion Inhibited Lysosome Lysosome Lysosome->Autolysosome (Blocked) Cell Death Cell Death Autolysosome (Blocked)->Cell Death Accumulation Chloroquine Chloroquine Chloroquine->Lysosome Raises pH Endothelial Cell Endothelial Cell Chloroquine->Endothelial Cell Targets NOTCH1 Signaling NOTCH1 Signaling Endothelial Cell->NOTCH1 Signaling Promotes Vessel Normalization Vessel Normalization NOTCH1 Signaling->Vessel Normalization Leads to Reduced Metastasis Reduced Metastasis Vessel Normalization->Reduced Metastasis Results in

Caption: Chloroquine's anticancer mechanisms.

Efficacy Data

The cytotoxic effects of chloroquine have been documented across a wide range of cancer cell lines. Its half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of exposure. For instance, after 72 hours of treatment, the IC50 of CQ can range from 2.27 µM in the HCT116 colon cancer cell line to 25.05 µM in a head and neck cancer cell line.[11] In non-small cell lung cancer cell lines A549 and H460, the IC50 values were reported to be 71.3 ± 6.1 µM and 55.6 ± 12.5 µM, respectively.[13] It's also noteworthy that the efficacy of chloroquine can be density-dependent, with higher cell densities sometimes requiring higher concentrations for the same effect.[14]

Part 2: Clioquinol - A Metal Ionophore Targeting the Proteasome and Angiogenesis

Clioquinol (CQ), a halogenated 8-hydroxyquinoline, was historically used as an antimicrobial agent.[15] More recently, it has been investigated as a potential therapeutic for neurodegenerative diseases and cancer.[16][17] Its anticancer activity is multifaceted, stemming from its ability to act as a metal ionophore and inhibit the proteasome.[18]

Mechanism of Action

Clioquinol chelates and transports metal ions like copper and zinc into cells.[15] The resulting clioquinol-copper complex can directly inhibit the chymotrypsin-like activity of the proteasome, a cellular machinery responsible for degrading proteins.[19] Proteasome inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis. This mechanism is particularly relevant in cancers that are sensitive to proteasome inhibitors, such as multiple myeloma and some forms of prostate cancer.[19]

In addition to proteasome inhibition, clioquinol has demonstrated anti-angiogenic properties. It can promote the degradation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in angiogenesis, thereby inhibiting the formation of new blood vessels that tumors need to grow.[20] Clioquinol has also been shown to inhibit the oncogenic transcription factor FoxM1, leading to the downregulation of its downstream targets involved in cell proliferation and survival.[21]

G cluster_0 Clioquinol's Anticancer Mechanisms cluster_1 Proteasome Inhibition cluster_2 Anti-Angiogenesis Clioquinol Clioquinol CQ-Cu Complex CQ-Cu Complex Clioquinol->CQ-Cu Complex VEGFR2 VEGFR2 Clioquinol->VEGFR2 Promotes Degradation Copper (Cu2+) Copper (Cu2+) Copper (Cu2+)->CQ-Cu Complex Proteasome Proteasome CQ-Cu Complex->Proteasome Inhibits Apoptosis Apoptosis Proteasome->Apoptosis Inhibition leads to Angiogenesis Angiogenesis VEGFR2->Angiogenesis Degradation inhibits

Caption: Clioquinol's anticancer mechanisms.

Efficacy Data

Clioquinol has shown potent anticancer activity in various cancer cell lines, with IC50 values often in the low micromolar range.[15] For example, it can inhibit the proliferation of cholangiocarcinoma cells at concentrations of 5 and 10 µM.[21] In a study on eight different human cancer cell lines, clioquinol demonstrated concentration-dependent reduction in viability.[15] In vivo studies have also supported its efficacy; in a mouse xenograft model of prostate cancer, daily administration of clioquinol significantly inhibited tumor growth.[19]

Part 3: Other Halogenated Quinolines - Expanding the Arsenal

While chloroquine and clioquinol are the most studied, other halogenated quinolines also exhibit promising anticancer properties. The type and position of the halogen can significantly influence the compound's activity.[6][7]

Iodoquinol (5,7-diiodo-8-hydroxyquinoline): As a di-iodinated derivative, iodoquinol shares structural similarities with clioquinol. While less extensively studied in cancer, its ability to chelate metal ions suggests it may share some mechanisms of action with clioquinol.

Bromo- and Fluoro-derivatives: The introduction of bromine or fluorine at various positions on the quinoline ring has been explored to create novel anticancer agents.[22][23] For instance, some studies have shown that a chloro-substituent at the 7-position of certain quinolinone derivatives can be more favorable for cytotoxic activity against colon cancer cells compared to a bromo-substituent.[7] This highlights the nuanced structure-activity relationships that govern the efficacy of these compounds.

Part 4: Comparative Analysis

A direct comparison of the efficacy of halogenated quinolines reveals both shared and distinct properties that can be leveraged for different therapeutic strategies.

CompoundPrimary Mechanism(s)Reported IC50 Range (72h)Key Cancer Types Studied
Chloroquine Autophagy Inhibition, Vasculature Normalization, DNA Damage2 - 75 µM[11][13]Colon, Breast, Glioblastoma, Lung, Oral Squamous Cell Carcinoma[9][11][13]
Clioquinol Proteasome Inhibition, Metal Ionophore, Anti-angiogenesis, FoxM1 InhibitionLow µM range[15][21]Prostate, Cholangiocarcinoma, B-cell Lymphoma, Ovarian Cancer[19][20][21]
Other Halogenated Derivatives Varies (e.g., DNA intercalation, kinase inhibition)Varies widelyVarious, including cervix, breast, and leukemia cell lines[6][24]

Differential Mechanisms and Therapeutic Potential:

  • Chloroquine's strength lies in its ability to disrupt autophagy, making it a prime candidate for combination therapies with conventional chemotherapeutics that induce cellular stress. Its effect on tumor vasculature normalization also presents a unique opportunity to improve drug delivery and reduce metastasis.[12][25]

  • Clioquinol's role as a proteasome inhibitor positions it as an alternative or adjunct to existing proteasome inhibitors, especially in cancers that have developed resistance. Its anti-angiogenic properties add another layer to its therapeutic potential.[18][20]

  • The broader family of halogenated quinolines offers a vast chemical space for the development of novel agents with potentially more specific targets, such as particular kinases or transcription factors.[1][3]

General Experimental Workflow for Efficacy Evaluation

The following diagram outlines a standard workflow for screening and characterizing the anticancer efficacy of halogenated quinoline compounds.

G Start Start Cell Viability Assay (MTT) Cell Viability Assay (MTT) Start->Cell Viability Assay (MTT) Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Determine IC50->Apoptosis Assay (Annexin V) Cell Cycle Analysis Cell Cycle Analysis Determine IC50->Cell Cycle Analysis Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay (Annexin V)->Mechanism of Action Studies Cell Cycle Analysis->Mechanism of Action Studies In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies End End In Vivo Studies->End

Caption: Experimental workflow for evaluating anticancer efficacy.

Part 5: Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[28]

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of a compound on cell cycle progression.[29][30]

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[30]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data will generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[31][32]

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Chloroquine-induced DNA damage synergizes with DNA repair inhibitors causing cancer cell de
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | Request PDF. (2024). (URL: [Link])

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells - PMC. (URL: )
  • Anticancer activity of the antibiotic clioquinol - PubMed. (2005). (URL: [Link])

  • Clioquinol - A Novel Copper-Dependent and Independent Proteasome Inhibitor. (2011). (URL: [Link])

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). (URL: [Link])

  • Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024). (URL: [Link])

  • Clioquinol, a Therapeutic Agent for Alzheimer's Disease, Has Proteasome-Inhibitory, Androgen Receptor–Suppressing, Apoptosis-Inducing, and Antitumor Activities in Human Prostate Cancer Cells and Xenografts - AACR Journals. (2007). (URL: [Link])

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (URL: )
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - MDPI. (2022). (URL: [Link])

  • Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vasculariz
  • In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma. (2017). (URL: [Link])

  • The Anticancer Activity of Chloroquine Requires Vessel Normalization | Cancer Discovery. (2014). (URL: [Link])

  • Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature - PMC. (URL: [Link])

  • Copper(II) Complexes of Halogenated Quinoline Schiff Base Derivatives Enabled Cancer Therapy through Glutathione-Assisted Chemodynamic Therapy and Inhibition of Autophagy Flux - PubMed. (2022). (URL: [Link])

  • Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - ecancer. (2017). (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). (URL: [Link])

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016). (URL: [Link])

  • Cell Death Assays for Drug Discovery - Reaction Biology. (URL: [Link])

  • Chelation therapy [Archived] - MedLink Neurology. (2021). (URL: [Link])

  • Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. (URL: [Link])

  • Anticancer Activity of the Antibiotic Clioquinol - ResearchGate. (2005). (URL: [Link])

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: [Link])

  • A High Throughput Apoptosis Assay using 3D Cultured Cells - MDPI. (2019). (URL: [Link])

  • Apoptosis – what assay should I use? - BMG Labtech. (2025). (URL: [Link])

  • Feasibility of Repurposing Clioquinol for Cancer Therapy - FirstWord Pharma. (2020). (URL: [Link])

  • Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC. (URL: [Link])

  • Chloroquine potentiates the anti-cancer effect of lidamycin on non-small cell lung cancer cells in vitro - PubMed. (URL: [Link])

  • Chloroquine increases the anti‑cancer activity of epirubicin in A549 lung cancer cells. (2020). (URL: [Link])

  • Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. (URL: [Link])

  • Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents | Organometallics - ACS Publications. (2015). (URL: [Link])

  • Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - Cancer Research and Treatment. (2016). (URL: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

  • Results of halogenated quinolines 35-39. - ResearchGate. (URL: [Link])

  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (URL: [Link])

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H. (2020). (URL: [Link])

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Comparative

Benchmarking 4-Chloroquinoline Scaffolds for Advanced API Synthesis: The Case for Orthogonal Ester Functionalization

As a Senior Application Scientist overseeing early-phase Active Pharmaceutical Ingredient (API) development, I frequently evaluate heterocyclic building blocks for pipeline scalability. The 4-chloroquinoline scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-phase Active Pharmaceutical Ingredient (API) development, I frequently evaluate heterocyclic building blocks for pipeline scalability. The 4-chloroquinoline scaffold is a cornerstone in the design of kinase inhibitors (e.g., Lenvatinib analogs) and antimalarial agents .

However, the true bottleneck in complex API synthesis is not simply functionalizing the core, but doing so with absolute regiocontrol. This guide objectively benchmarks 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate against traditional symmetric and mono-ester standards, demonstrating how asymmetric ester functionalization provides a critical kinetic advantage in downstream synthesis.

Structural & Electronic Benchmarking

Nucleophilic aromatic substitution (SNAr) at the C4 position is the critical first step in functionalizing the quinoline core. Kinetic studies demonstrate that electron-withdrawing groups (EWGs) at the 3- and 6-positions significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring . This electronic activation stabilizes the anionic Meisenheimer complex during the rate-limiting addition step of the SNAr reaction .

While symmetric di-esters (Standard B) provide excellent SNAr activation, they present a severe chemoselectivity bottleneck during subsequent deprotection. Complete saponification yields a dicarboxylic acid that is notoriously difficult to mono-functionalize. The target compound solves this via orthogonal kinetic differentiation .

Table 1: Structural and Physicochemical Benchmarking
ScaffoldCAS NumberEster SymmetrySNAr ActivationPrimary Synthetic Utility
Standard A: Ethyl 4-chloroquinoline-3-carboxylate13720-94-0Mono-esterModerateSimple C4 functionalization
Standard B: Diethyl 4-chloroquinoline-3,6-dicarboxylate954218-44-1SymmetricHighDual identical functionalization
Target: 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate1018128-03-4AsymmetricHighOrthogonal/Sequential functionalization

Kinetic Differentiation: The Asymmetry Advantage

The target compound's superiority lies in the subtle steric and kinetic differences between its C6-methyl and C3-ethyl esters. Methyl esters hydrolyze faster than ethyl esters under controlled, mild basic conditions due to reduced steric hindrance around the carbonyl carbon. This allows chemists to selectively unmask the C6 position for amidation or cross-coupling while preserving the C3 ester for later-stage diversification.

Table 2: Kinetic Benchmarking (SNAr & Hydrolysis)
ScaffoldSNAr Conversion (1h, 80°C)*C6 Hydrolysis Selectivity (0°C)**Downstream Versatility
Standard A 75%N/ALow
Standard B 97%< 10% (Yields di-acid mixture)Moderate
Target 98%> 89% (Preserves C3-ethyl ester)High

*Reaction with 1.2 eq morpholine in NMP. **Reaction with 1.0 eq LiOH in THF/H2O.

Mechanistic and Workflow Visualizations

To understand the causality behind these kinetic advantages, we must visualize both the reaction mechanism and the overarching synthetic workflow.

Mechanism N1 4-Chloroquinoline Core N2 Nucleophilic Attack (Rate-Limiting) N1->N2 N3 Meisenheimer Complex (Stabilized by C3/C6 EWGs) N2->N3 LUMO Lowering N4 Chloride Elimination N3->N4 N5 4-Substituted API Intermediate N4->N5

Caption: SNAr mechanism highlighting Meisenheimer complex stabilization by C3/C6 esters.

Workflow A Target Compound (Asymmetric Di-ester) B SNAr at C4 (Morpholine, 80°C) A->B Step 1 C C6-Methyl Hydrolysis (LiOH, 0°C) B->C Step 2 D Orthogonal Functionalization C->D Step 3

Caption: Divergent synthetic workflow enabled by the asymmetric dicarboxylate scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to ensure reproducibility during scale-up.

Protocol A: SNAr Functionalization at C4

Objective: Displace the C4-chloride with a secondary amine (Morpholine) to establish the core API pharmacophore.

  • Preparation: Dissolve 1.0 eq of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.5 M.

    • Causality: NMP is selected over DMF to prevent thermal decomposition of the solvent into dimethylamine, which could act as a competing nucleophile and generate impurities.

  • Reagent Addition: Add 1.2 eq of Morpholine, followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct, preventing the auto-catalytic protonation of the morpholine nucleophile, which would otherwise stall the reaction.

  • Execution: Heat the mixture to 80°C for 1 hour under a nitrogen atmosphere.

    • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier (ΔG‡) of the rate-limiting nucleophilic attack, while remaining low enough to prevent ester transamidation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous LiCl to remove NMP. Dry the organic layer over Na2SO4 and concentrate in vacuo.

Protocol B: Regioselective Hydrolysis of the C6-Methyl Ester

Objective: Selectively saponify the C6-methyl ester to a carboxylic acid while leaving the C3-ethyl ester fully intact for future orthogonal chemistry.

  • Preparation: Dissolve the SNAr product from Protocol A in a 3:1 mixture of Tetrahydrofuran (THF) and Water (0.2 M).

  • Temperature Control: Chill the reaction vessel to exactly 0°C using an ice-water bath.

    • Causality: Temperature control is the most critical variable. 0°C restricts the thermal energy below the activation barrier required for ethyl ester cleavage, ensuring >89% regioselectivity for the methyl ester.

  • Hydrolysis: Add 1.05 eq of Lithium Hydroxide monohydrate (LiOH·H2O) dropwise as an aqueous solution.

    • Causality: LiOH is strictly chosen over NaOH or KOH. The lithium cation acts as a Lewis acid, coordinating with the quinoline nitrogen and the adjacent C3-ester carbonyl oxygen. This coordination sterically shields the C3-ethyl ester. Meanwhile, the unshielded and less sterically hindered C6-methyl ester undergoes rapid nucleophilic attack by the hydroxide ion.

  • Quench & Isolate: Stir for 2 hours at 0°C. Monitor by LC-MS. Once the mono-acid mass is dominant, quench immediately with 1 M HCl to pH 4 to precipitate the product. Filter and dry under a vacuum.

Conclusion

Benchmarking reveals that while symmetric di-esters offer excellent SNAr activation, they fail in downstream chemoselectivity. 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate provides the optimal balance: dual EWG activation for rapid C4 functionalization, paired with an asymmetric ester profile that allows for precise, regioselective orthogonal deprotection. For researchers developing complex, multi-functionalized quinoline APIs, this scaffold reduces step counts, eliminates complex protecting-group manipulations, and significantly improves overall synthetic yield.

References

  • Table of Contents: Kinetic Analysis of SNAr Reactions. The Royal Society of Chemistry. Available at: [Link][1]

  • Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers. The Journal of Organic Chemistry, ACS Publications. Available at: [Link][2]

Sources

Validation

Reproducibility of synthesis for substituted quinoline-3-carboxylates

An In-Depth Guide to the Reproducible Synthesis of Substituted Quinoline-3-Carboxylates For researchers, scientists, and professionals in drug development, the quinoline core is a cornerstone of medicinal chemistry. Fuse...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reproducible Synthesis of Substituted Quinoline-3-Carboxylates

For researchers, scientists, and professionals in drug development, the quinoline core is a cornerstone of medicinal chemistry. Fused with a carboxylic acid at the 3-position, this scaffold forms the backbone of numerous antibacterial agents, including the widely recognized fluoroquinolones. The efficacy and versatility of these compounds place a premium on their synthesis. However, navigating the landscape of synthetic methodologies can be challenging, with classical routes often plagued by harsh conditions and variable yields, impacting reproducibility and scalability.

This guide provides an objective, in-depth comparison of the primary synthetic routes to substituted quinoline-3-carboxylates. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, explain the causality behind experimental choices, and present supporting data to guide you in selecting the most robust and reproducible strategy for your specific target molecule.

At a Glance: Comparing Key Synthetic Routes

The choice of a synthetic pathway is a critical decision, balancing factors like the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability. The following table summarizes the most prominent methods for constructing the quinoline-3-carboxylate core.

Synthesis MethodStarting MaterialsTypical ConditionsTypical YieldsKey AdvantagesReproducibility Challenges & Limitations
Gould-Jacobs Reaction Anilines, Alkoxymethylenemalonate esters (e.g., DEEM)High-temperature thermal cyclization (>250 °C) or Microwave irradiationModerate to Excellent (Microwave often superior)Directly yields the 4-hydroxy/oxo-quinoline-3-carboxylate core; good substrate scope for anilines.[1]High temperatures in classical methods can lead to decomposition[2]; regioselectivity issues with asymmetrically substituted anilines.[2][3]
Friedländer Annulation 2-Aminoaryl aldehydes or ketones, Compounds with an α-methylene group (e.g., β-ketoesters)Acid or base catalysis; can be performed under mild or even solvent-free conditions.[4][5][6]Good to ExcellentHigh versatility and broad substrate scope, allowing for diverse substitution patterns on both rings.[7][8]Requires pre-synthesis of often less accessible 2-aminoaryl carbonyl compounds[7]; potential for side reactions if not carefully controlled.
Conrad-Limpach-Knorr Synthesis Anilines, β-ketoestersKinetic control (low temp) for 4-quinolones; Thermodynamic control (high temp) for 2-quinolones.[9][10]Moderate to GoodGood for producing 4-hydroxyquinolines (the precursor scaffold).Temperature control is critical to avoid formation of the isomeric 2-hydroxyquinoline (Knorr product)[10]; high temperatures needed for cyclization.[11]
Modern Catalytic Methods Varies (e.g., Anilines, Alkynes, Alcohols)Often Palladium, Copper, or Rhodium-catalyzed; milder conditions.[12][13][14]Moderate to ExcellentHigh atom economy; can create complex substitution patterns in one pot; avoids harsh reagents.Catalyst cost and sensitivity; may require specific directing groups or substrates; optimization can be complex.

The Gould-Jacobs Reaction: The Direct Route

The Gould-Jacobs reaction is arguably the most direct and widely employed method for synthesizing the 4-hydroxyquinoline-3-carboxylate scaffold.[2] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][15]

Mechanistic Pathway

The reaction proceeds through a well-defined, multi-step mechanism. The causality is clear: the initial nucleophilic attack by the aniline is followed by an intramolecular electrocyclization that requires significant thermal energy to overcome its activation barrier.[15]

  • Condensation: The synthesis starts with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of the malonate ester. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][15]

  • Thermal Cyclization: This critical step requires temperatures typically exceeding 250 °C to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[15] This high energy barrier is a key experimental parameter that dictates the choice of solvent (high-boiling point, e.g., diphenyl ether) or heating method.

  • Tautomerization: The resulting 4-hydroxy-3-carboalkoxyquinoline exists in tautomeric equilibrium with its more stable 4-oxo form (a 4-quinolone).[1]

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate (DEEM) Cyclized 4-Hydroxyquinoline-3-carboxylate (Enol form) Intermediate->Cyclized Thermal Cyclization (>250 °C) Product 4-Quinolone-3-carboxylate (Keto form) Cyclized->Product Tautomerization

Caption: Mechanism of the Gould-Jacobs Reaction.

Reproducibility & Modern Enhancements: Microwave Irradiation

The primary challenge to the reproducibility of the classical Gould-Jacobs reaction is the harsh thermal cyclization step.[2] Prolonged exposure to high temperatures can lead to product degradation and the formation of tarry byproducts, complicating purification and reducing yields.[16]

Field-Proven Insight: Microwave-assisted synthesis has revolutionized this reaction. By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, and temperatures can be precisely controlled.[17][18] This rapid, uniform heating often leads to cleaner reaction profiles and significantly improved yields, enhancing reproducibility.[19] For example, studies have shown that increasing the temperature from 250 °C to 300 °C in a microwave reactor can increase the yield of the desired quinoline product, but the reaction time must be carefully optimized to prevent degradation.[18]

The Friedländer Annulation: Versatility and Control

The Friedländer synthesis offers greater versatility in accessing a wide variety of substituted quinolines, including 3-carboxylate derivatives. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester (e.g., ethyl acetoacetate).[4][6]

Mechanistic Pathway

Two primary mechanisms are proposed, often competing based on the reaction conditions (acidic vs. basic catalysis).[4] Both pathways converge to produce the final quinoline product.

  • Aldol-First Pathway: Involves an initial aldol condensation between the two carbonyl reactants, followed by cyclization via imine formation and subsequent dehydration.[20]

  • Schiff Base-First Pathway: The reaction begins with the formation of a Schiff base between the 2-aminoaryl carbonyl and the amine, followed by an intramolecular aldol-type condensation to form the pyridine ring.[4]

Friedlander_Mechanism Reactants 2-Aminoaryl Ketone + β-Ketoester Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation (Path A) Schiff_Base Schiff Base Reactants->Schiff_Base Schiff Base Formation (Path B) Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Cyclization/ Dehydration Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Product Substituted Quinoline-3-carboxylate Cyclized_Intermediate->Product Dehydration

Caption: Competing mechanisms of the Friedländer Annulation.

Reproducibility & Catalysis

While versatile, the Friedländer synthesis's main limitation is the accessibility of the required 2-aminoaryl aldehyde or ketone starting materials.[7] However, when the starting materials are available, the reaction often proceeds under milder conditions than the Gould-Jacobs reaction, with good to excellent yields.[7][8]

Modern protocols have introduced a wide range of catalysts to improve efficiency and reproducibility, avoiding the need for strongly acidic or basic conditions.[8] Catalysts such as molecular iodine, p-toluenesulfonic acid, and various Lewis acids like ceric ammonium nitrate (CAN) have been shown to promote the reaction efficiently, often at ambient temperatures and in shorter timeframes.[5][8] The use of recyclable solid acid catalysts also aligns with green chemistry principles, simplifying workup and improving the overall process.[19]

Experimental Protocols: A Self-Validating System

The following protocols are presented with detailed steps and explanations, allowing for self-validation. The expected outcomes and purification steps are clearly defined to ensure a reproducible workflow.

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol leverages the efficiency and control of microwave heating to maximize yield and minimize reaction time.[17][18]

Workflow_Microwave_Gould_Jacobs Start 1. Reagent Addition Step1_Desc Add aniline (2.0 mmol) and excess DEEM (6.0 mmol) to a 2.5 mL microwave vial. The excess DEEM acts as both reagent and solvent. Start->Step1_Desc MW 2. Microwave Irradiation Step1_Desc->MW Step2_Desc Seal the vial and heat in a microwave reactor to 250-300 °C for 5-10 minutes. (Optimize time/temp for specific aniline). MW->Step2_Desc Cool 3. Cooling & Precipitation Step2_Desc->Cool Step3_Desc Cool the vial to room temperature. The product should precipitate as a solid. Cool->Step3_Desc Isolate 4. Isolation & Purification Step3_Desc->Isolate Step4_Desc Filter the solid product. Wash with ice-cold acetonitrile (3 mL) to remove unreacted DEEM and byproducts. Isolate->Step4_Desc Dry 5. Drying & Analysis Step4_Desc->Dry Step5_Desc Dry the solid under vacuum. Analyze purity via HPLC-MS and structure via NMR. Dry->Step5_Desc

Sources

Comparative

Comparative analysis of cytotoxicity for novel quinoline thiosemicarbazones

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Quinoline Thiosemicarbazones In the landscape of modern oncology, the quest for targeted and effective therapeutic agents is relentless. Amo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Novel Quinoline Thiosemicarbazones

In the landscape of modern oncology, the quest for targeted and effective therapeutic agents is relentless. Among the myriad of scaffolds explored, quinoline-thiosemicarbazone hybrids have emerged as a particularly promising class of compounds.[1][2] Their unique chemical architecture, combining the rigid, aromatic quinoline ring system with the flexible and potent metal-chelating thiosemicarbazone moiety, allows for a multi-pronged attack on cancer cells.[3][4] This guide provides a comparative analysis of their cytotoxicity, delves into the mechanistic underpinnings of their action, and offers a standardized protocol for their evaluation, designed for researchers and drug development professionals.

The Rationale: Why Quinoline Thiosemicarbazones?

Thiosemicarbazones (TSCs) are renowned for their potent anticancer activity, which is largely attributed to their ability to chelate essential metal ions like iron and copper within the cell.[5][6] This sequestration disrupts numerous vital cellular processes that are often upregulated in cancer, such as DNA synthesis, due to their inhibitory effect on ribonucleotide reductase (RR), a key iron-dependent enzyme.[4][7] The quinoline scaffold itself is a privileged structure in medicinal chemistry, present in numerous approved drugs and known for its diverse biological activities, including anticancer properties.[4][8] The molecular hybridization of these two pharmacophores creates compounds with potentially enhanced efficacy and novel mechanisms of action.[1]

Experimental Methodologies: Assessing Cytotoxicity via MTT Assay

To quantitatively compare the cytotoxic potential of different compounds, a robust and reproducible assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][9]

Causality Behind Experimental Choices:
  • Cell Seeding Density: The initial number of cells plated is critical. Too few cells may lead to insignificant signal, while over-confluence can introduce artifacts due to nutrient depletion and contact inhibition, independent of the compound's effect. An optimal density ensures logarithmic growth throughout the experiment.

  • Incubation Time: A 72-hour incubation period is often chosen as it allows for multiple cell doubling times, providing a sufficient window to observe the antiproliferative effects of the compounds.[4]

  • MTT to Formazan Conversion: The assay's principle lies in the reduction of the yellow tetrazolium salt MTT by metabolically active cells. Mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Solubilization: The resulting formazan crystals are insoluble in aqueous solution and must be dissolved in a solvent (like DMSO) to be quantified spectrophotometrically.

Step-by-Step Protocol for MTT Assay:
  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the novel quinoline thiosemicarbazone compounds and a reference drug (e.g., Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours under the same conditions.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT Assay Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds 3. Add Serial Dilutions of Compounds incubate_72h 4. Incubate for 72h add_compounds->incubate_72h add_mtt 5. Add MTT Solution incubate_4h 6. Incubate for 4h add_mtt->incubate_4h solubilize 7. Solubilize Formazan (DMSO) incubate_4h->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs calc_ic50 9. Calculate IC₅₀ Values read_abs->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity Analysis

The cytotoxic efficacy of novel quinoline thiosemicarbazones is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparison. Below is a table summarizing representative data for novel compounds compared to a standard chemotherapeutic agent.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Novel Quinoline-Thiosemicarbazone 1 HCT116 (Colon)~5-10[3][7]
Novel Quinoline-Thiosemicarbazone 2 MCF-7 (Breast)0.82[8]
8-nitro quinoline-thiosemicarbazone (3a) MCF-7 (Breast)~2.5[10]
Isoquinoline-thiosemicarbazone (HCT-13) Leukemia ModelsLow nM[11]
Cisplatin (Reference Drug) HCT-15 (Colon)~11.6[12]
Desferrioxamine (Reference Chelator) Various> Cisplatin[5]

Note: The IC₅₀ values are approximate and collated from multiple sources for illustrative purposes. Exact values vary based on specific compound structures and experimental conditions.

The data indicates that quinoline thiosemicarbazones can exhibit potent cytotoxicity, in some cases reaching nanomolar efficacy, and often surpassing the activity of standard iron chelators like desferrioxamine.[5][11]

Mechanisms of Action: A Dual Threat of Iron Depletion and Oxidative Stress

The anticancer activity of quinoline thiosemicarbazones is multifaceted.[13] While not fully elucidated for every derivative, a central mechanism involves the disruption of cellular iron homeostasis, which in turn generates high levels of cytotoxic reactive oxygen species (ROS).[5][7]

  • Iron Chelation: These compounds readily permeate cell membranes and bind to intracellular iron, forming redox-active complexes. This depletes the pool of iron available for crucial enzymes like ribonucleotide reductase, thereby inhibiting DNA synthesis and repair.[4][7]

  • ROS Generation and Oxidative Stress: The iron-thiosemicarbazone complexes can participate in redox cycling. The reduction of the Fe³⁺-complex to an Fe²⁺-complex can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. This surge in ROS overwhelms the cell's antioxidant defenses, leading to widespread damage of lipids, proteins, and DNA.[7][13]

  • Mitochondrial Dysfunction and Apoptosis: The excessive oxidative stress often triggers the intrinsic pathway of apoptosis. ROS can induce mitochondrial permeability transition, leading to the release of cytochrome c into the cytoplasm. This activates a caspase cascade (e.g., caspase-3), culminating in programmed cell death.[10]

  • Cell Cycle Arrest: Studies have shown that some derivatives can induce cell cycle arrest at the G1/S and G2/M phases, preventing cancer cells from progressing through division.[10]

Proposed Signaling Pathway for Cytotoxicity

Mechanism_Pathway TSC Quinoline-TSC Enters Cell Fe Intracellular Iron Pool TSC->Fe Chelation Complex Redox-Active Fe-TSC Complex Fe->Complex RR Ribonucleotide Reductase Complex->RR Inhibition ROS Reactive Oxygen Species (ROS) Generation Complex->ROS Redox Cycling DNA_Syn DNA Synthesis Inhibition RR->DNA_Syn Inhibition Arrest Cell Cycle Arrest DNA_Syn->Arrest Ox_Stress Oxidative Stress ROS->Ox_Stress Mito Mitochondrial Dysfunction Ox_Stress->Mito Apoptosis Apoptosis (Cell Death) Ox_Stress->Apoptosis Caspase Caspase-3 Activation Mito->Caspase Cytochrome c release Caspase->Apoptosis

Caption: Proposed mechanism of quinoline-TSC induced cytotoxicity.

Conclusion and Future Perspectives

Novel quinoline thiosemicarbazones represent a highly promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines. Their multifaceted mechanism of action, centered on iron chelation and ROS-mediated apoptosis, makes them attractive candidates for overcoming resistance to conventional therapies.

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance selectivity for cancer cells over healthy cells, thereby minimizing potential toxicity.[14] The development of derivatives that can be conjugated to targeting moieties, such as antibodies, could further improve their therapeutic index.[15] Ultimately, the continued exploration of these versatile compounds holds significant potential for the future of cancer treatment.

References

  • The multifaceted mechanism of action of quinoline thiosemicarbazone based on disruption of iron homeostasis and selective IGF1R inhibition leading to oxidative stress induction - PubMed. (2025, October 28). Biomedicine & Pharmacotherapy.
  • Thiosemicarbazones as a Potent Anticancer Agents and Their Modes of Action.
  • Synthesis and characterization of quinoline-based thiosemicarbazones and correlation of cellular iron-binding efficacy to anti-tumor efficacy - PubMed. (2012, September 1). Bioorganic & Medicinal Chemistry Letters.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry.
  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Journal of the Indian Chemical Society.
  • New thiosemicarbazones based on quinoline scaffold as anticancer iron chelators.
  • Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjug
  • A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed. (2020, April 15). Bioorganic Chemistry.
  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. (2023, October 17). ACS Omega.
  • Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer's Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis - PMC. Molecules.
  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2025, May 7).
  • New thiosemicarbazones based on quinoline scaffold as anticancer iron chel
  • Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed. (2019, June 1). European Journal of Medicinal Chemistry.
  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular - Semantic Scholar. (2023, October 17). ACS Omega.
  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular - IMAGINE. (2023, October 17). ACS Omega.
  • Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Publishing. (2020, February 24). RSC Medicinal Chemistry.
  • Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - MDPI. (2025, February 15).
  • Anticancer activity of new water-soluble sulfonated thiosemicarbazone copper(II) complexes targeting disulfide isomerase - Unipd. (2024, July 18). Inorganica Chimica Acta.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compli...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate, a halogenated quinoline derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Core Safety Principles

Anticipated Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: Expected to be a skin, eye, and respiratory tract irritant.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

  • Combustion Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1][2]

Due to these potential hazards, all handling and disposal procedures must be conducted in accordance with the laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8][9]

Core Safety Principle: Waste Segregation

A critical aspect of chemical waste management is the segregation of different waste streams to prevent dangerous reactions and to facilitate proper disposal.[10][11] Halogenated organic compounds, such as 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate, must be disposed of in a designated "halogenated organic waste" stream.[11][12][13][14] This is crucial because the disposal methods for halogenated and non-halogenated organic waste often differ significantly, with halogenated waste typically requiring incineration at specific temperatures to prevent the formation of dioxins and other hazardous byproducts.[15]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that the appropriate PPE is worn to minimize the risk of exposure.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldProtects against splashes of liquid waste and airborne particles of solid waste.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.[16]
Body Protection A laboratory coatProtects against contamination of personal clothing.[16]
Respiratory Protection May be required if generating dusts or aerosolsTo be used in accordance with the laboratory's CHP and a risk assessment of the specific procedure.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the procedures for the disposal of solid 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate and solutions containing this compound.

3.1. Solid Waste Disposal

  • Container Selection: Obtain a designated, properly labeled hazardous waste container for "Halogenated Solid Waste." The container must be made of a compatible material and have a secure, sealable lid.

  • Waste Transfer: Carefully transfer the solid 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate into the waste container. Use a chemical fume hood to minimize the risk of inhalation.[16] Avoid generating dust.[1][16] Any contaminated items, such as weighing paper or disposable spatulas, should also be placed in this container.

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name ("3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate"), and the approximate quantity.

  • Storage: Store the sealed container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.

3.2. Liquid Waste Disposal

  • Container Selection: Use a designated "Halogenated Organic Liquid Waste" container. This container should be compatible with the solvents used and have a secure, vented cap to prevent pressure buildup.

  • Waste Transfer: In a chemical fume hood, carefully pour the liquid waste containing 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate into the designated waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and a complete list of all chemical constituents, including their approximate percentages.[11]

  • Storage: Keep the liquid waste container sealed when not in use and store it in a designated satellite accumulation area, away from incompatible materials.

3.3. Decontamination of Glassware

  • Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • Rinsate Collection: Collect this first rinse as "Halogenated Organic Liquid Waste."[16]

  • Subsequent Cleaning: After the initial rinse, the glassware can be washed according to standard laboratory procedures.

Spill Management

In the event of a spill, immediately alert personnel in the area and follow the laboratory's established spill response procedures.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. All contaminated materials, including absorbents and PPE, must be placed in a sealed container and disposed of as "Halogenated Solid Waste."

  • Reporting: Report the spill to the laboratory supervisor and the EHS office, as required by institutional policy.

Final Disposal

The ultimate disposal of 3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate waste must be conducted through a licensed hazardous waste disposal facility.[16] These facilities utilize high-temperature incineration or other advanced treatment methods to safely destroy the chemical, in compliance with Environmental Protection Agency (EPA) regulations for hazardous waste.[15][17][18][19]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for waste stream identification and the overall disposal procedure.

Waste_Stream_Identification Start Waste Generated (3-Ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate) Is_Solid Is the waste solid? Start->Is_Solid Solid_Waste Dispose in 'Halogenated Solid Waste' Container Is_Solid->Solid_Waste Yes Liquid_Waste Dispose in 'Halogenated Liquid Waste' Container Is_Solid->Liquid_Waste No (Liquid) Contaminated_Material Contaminated disposables (gloves, paper, etc.)? Solid_Waste->Contaminated_Material Liquid_Waste->Contaminated_Material Contaminated_Material->Solid_Waste Yes

Caption: Decision tree for waste stream identification.

Disposal_Workflow cluster_prep Preparation cluster_disposal Disposal cluster_final Final Steps A 1. Don Appropriate PPE B 2. Select Labeled Waste Container A->B C 3. Transfer Waste in Chemical Fume Hood B->C D 4. Securely Seal Container C->D E 5. Store in Satellite Accumulation Area D->E F 6. Arrange for EHS Pickup E->F

Caption: Overall disposal workflow for the chemical.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Rojas-Vargas, J. A., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. ChemistrySelect, 7(15). Retrieved from [Link]

  • Al-Qaraghuli, M. M., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6668. Retrieved from [Link]

  • Chemspace. (n.d.). 3-ethyl 6-methyl 4-chloroquinoline-3,6-dicarboxylate. Retrieved from [Link]

  • Kumar, S., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6144–6148. Retrieved from [Link]

  • Chemcas. (n.d.). ethyl 4-chloro-6-fluoro-8-methylquinoline-3-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1985). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Disposal of chemical and hazardous waste. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 28). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]

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Feasible Synthetic Routes

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